YM-1
Description
Properties
IUPAC Name |
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQDCNWQIQWINZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Aspects of YM-1
This technical guide provides a comprehensive overview of two distinct entities referred to as "YM-1": a synthetic small molecule inhibitor of Heat Shock Protein 70 (Hsp70) and a rodent-specific chitinase-like protein (Ym1/Chil3) involved in the immune response. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their respective mechanisms of action, quantitative data from key experiments, and relevant experimental protocols.
Part 1: this compound, the Small Molecule Hsp70 Inhibitor
Introduction
This compound (also known as YM-01) is a synthetic, cell-permeable rhodacyanine derivative that functions as an allosteric modulator of Heat Shock Protein 70 (Hsp70).[1][2] It is an analog of MKT-077 with improved stability and solubility.[3][4] this compound has garnered significant interest for its potential therapeutic applications in oncology and neurodegenerative diseases due to its ability to induce the degradation of key cellular proteins.[1][5][6]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 409086-68-6 | [1][5] |
| Molecular Formula | C₂₀H₂₀ClN₃OS₂ | [1][5] |
| Molecular Weight | 417.97 g/mol | [1][5] |
| Alternative Names | YM-01, Hsp70 Activator, Hsp70 Chemical Co-Chaperone | [1][4][5] |
| IUPAC Name | 2-((Z)-((E)-3-Ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride | [5] |
Mechanism of Action
This compound acts as an allosteric modulator of Hsp70. It binds to the nucleotide-binding domain (NBD) of Hsp70 when it is in the ADP-bound state.[5] This binding stabilizes the ADP-bound conformation of Hsp70, which has a high affinity for its client proteins. By inhibiting the ATP/ADP turnover, this compound effectively traps Hsp70 in this high-affinity state, promoting the binding of Hsp70 to its unfolded or misfolded client proteins.[5][7] This enhanced interaction facilitates the ubiquitination of the client proteins, primarily through the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein), leading to their subsequent degradation by the proteasome.[7][8]
Caption: Mechanism of action of the small molecule this compound.
Quantitative Data
| Target/Assay | Cell Line | IC₅₀/EC₅₀ | Reference |
| Hsp70 Binding (Competitive ELISA) | - | IC₅₀: 3.2 ± 0.23 μM | [9] |
| Hsp70-Bag3 Interaction | - | IC₅₀: 4.8 μM | [7] |
| Tau Reduction | Tau-overexpressing HeLa cells, Neuroblastoma cells, Primary neurons from rTg4510 mice | EC₅₀: Low micromolar | [1] |
| Anti-cancer Activity | Various cancer cell lines | EC₅₀: Low micromolar | [1] |
| TT cells (Medullary Thyroid Carcinoma) | TT | IC₅₀: Not significantly different from MKT-077 | [10] |
| MZ-CRC-1 cells (Medullary Thyroid Carcinoma) | MZ-CRC-1 | IC₅₀: Not significantly more effective than MKT-077 | [10] |
| Model Organism | Disease Model | Treatment | Outcome | Reference |
| Drosophila | Spinobulbar Muscular Atrophy (polyQ AR) | 1 mM this compound in food | Rescues polyQ toxicity | [4] |
Experimental Protocols
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the EC₅₀ value.
This protocol outlines the steps to investigate the effect of this compound on the protein levels of BRD4.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).
Caption: Workflow for assessing this compound induced BRD4 degradation.
Part 2: YM1, the Rodent Chitinase-like Protein
Introduction
Ym1, also known as Chitinase-like protein 3 (Chil3), is a member of the chitinase-like protein family found specifically in rodents, with no known human ortholog.[11] It is often used as a marker for alternatively activated macrophages (M2 macrophages).[11] Ym1 plays a significant role in type 2 immune responses and has been implicated in various inflammatory conditions, including allergic airway inflammation and parasitic infections.[11]
Biological Role and Expression
Ym1 is primarily produced by macrophages and neutrophils.[11] Its expression is induced by type 2 cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[11] Ym1 has been shown to have chemotactic properties for eosinophils and is involved in the regulation of inflammatory responses.[11] Under certain pathological conditions, Ym1 can form crystals, which are believed to have pro-inflammatory effects.[11]
Signaling and Regulatory Pathways
The expression of Ym1 is tightly regulated by cytokine signaling pathways. The IL-4/IL-13 signaling cascade, acting through the STAT6 transcription factor, is a major driver of Ym1 expression in macrophages.[11] The functional consequences of Ym1 expression are still under investigation, but it is known to influence the recruitment of immune cells and modulate the inflammatory microenvironment. One proposed mechanism involves its interaction with the Epidermal Growth Factor Receptor (EGFR), which can affect the differentiation of neural stem cells.[11]
Caption: IL-4/IL-13 signaling pathway leading to Ym1 expression.
Experimental Protocols
This protocol can be used to assess the chemotactic effect of recombinant Ym1 protein on eosinophils.
-
Eosinophil Isolation: Isolate eosinophils from the bone marrow or peripheral blood of mice using standard immunomagnetic separation techniques.
-
Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
Treatment: Add different concentrations of recombinant Ym1 protein to the lower wells of the chamber. Use a known chemoattractant (e.g., eotaxin) as a positive control and medium alone as a negative control.
-
Cell Migration: Add the isolated eosinophils to the upper wells of the chamber. Incubate for 1-3 hours at 37°C.
-
Quantification: Count the number of eosinophils that have migrated to the lower chamber using a microscope or a cell counter.
-
Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in the presence of Ym1 compared to the negative control.
This protocol describes a model to study the role of Ym1 in an in vivo setting.
-
Sensitization: Sensitize wild-type and Ym1-deficient mice by intraperitoneal injection of an allergen (e.g., ovalbumin (OVA)) emulsified in alum on days 0 and 14.
-
Challenge: Challenge the mice with the same allergen via intranasal or aerosol administration on days 24, 25, and 26.
-
Analysis (48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.
-
Lung Histology: Perfuse the lungs and fix them in formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
-
Cytokine Measurement: Measure the levels of type 2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
-
Data Comparison: Compare the inflammatory parameters between wild-type and Ym1-deficient mice to determine the role of Ym1 in the allergic response.
This guide provides a foundational understanding of the two distinct "this compound" entities. Further research into the specific quantitative effects of the small molecule this compound in a broader range of cancer models and more detailed elucidation of the in vivo functions of the Ym1 protein will be crucial for advancing their potential therapeutic and biological applications.
References
- 1. YM-01 | HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Small Molecule Modulators of Hsp70 and Hsp40 Chaperones as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Initial Evaluation of YM-08, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of YM-1/CHI3L3
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-1, also known as Chitinase-3-like protein 3 (CHI3L3), is a rodent-specific secreted glycoprotein belonging to the glycoside hydrolase family 18. Despite its homology to chitinases, this compound lacks enzymatic activity and functions as a lectin, binding to heparin/heparan sulfate and interacting with various cell types to modulate immune responses. It is a well-established marker of alternatively activated macrophages (M2 phenotype) and is implicated in a range of physiological and pathological processes, including inflammation, tissue repair, and the pathogenesis of allergic diseases, parasitic infections, and central nervous system disorders. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular interactions, signaling pathways, and functional consequences. It also includes a compilation of relevant quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate further research and drug development efforts targeting this compound and its human ortholog, YKL-40 (CHI3L1).
Introduction to this compound/CHI3L3
This compound is a ~45 kDa secreted protein predominantly expressed by activated macrophages, neutrophils, and microglia in mice[1]. Initially identified as an eosinophil chemotactic factor, its role has expanded to that of a key modulator of type 2 immunity and inflammatory responses[2][3]. While a direct human ortholog of this compound does not exist, YKL-40 (CHI3L1) shares structural and functional similarities, making this compound a valuable model for studying the broader family of chitinase-like proteins in health and disease[2][4].
The expression of this compound is tightly regulated, most notably by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This induction is mediated primarily through the STAT6 signaling pathway, with contributions from other factors such as PPAR-γ, establishing this compound as a hallmark of M2 macrophage polarization[2][5].
Functionally, this compound has been shown to be involved in:
-
Macrophage polarization: While a marker for M2 macrophages, some studies suggest it may also limit or control the M2 activation state[2].
-
Immune cell recruitment: It exhibits chemotactic activity for eosinophils and neutrophils[2][3].
-
Modulation of cytokine responses: this compound can enhance Th2 and IL-17 responses[2].
-
Tissue remodeling and repair: It is implicated in processes such as extracellular matrix (ECM) remodeling[2].
-
Neuroinflammation: In the central nervous system, this compound is associated with neuroprotection and oligodendrogenesis[3].
A recent discovery has highlighted the importance of this compound's physical state, with crystalline this compound, but not its soluble form, acting as a potent adjuvant for type 2 immunity by activating dendritic cells[6][7].
Molecular Interactions and Signaling Pathways
The biological functions of this compound are mediated through its interactions with various molecules and subsequent activation of intracellular signaling cascades.
Ligand Binding
This compound possesses a carbohydrate-binding domain that allows it to interact with glycosaminoglycans (GAGs) and other sugar moieties.
-
Heparin and Heparan Sulfate: this compound binds to heparin and heparan sulfate, a key interaction for its localization and function within the extracellular matrix[1]. This binding is pH-dependent, and the N-sulfation of heparin/heparan sulfate is crucial for this interaction.
-
Chitin: Although lacking chitinase activity, this compound retains the ability to bind to chitin and its oligomers[8][9].
Receptor Interactions and Downstream Signaling
While the full spectrum of this compound receptors is still under investigation, several key interactions have been proposed.
-
Epidermal Growth Factor Receptor (EGFR): In the context of demyelinating diseases, this compound has been suggested to bind to EGFR on neural stem cells, leading to the activation of the Pyk2 signaling pathway and promoting oligodendrogenesis[3].
-
IL-13 Receptor α2 (IL-13Rα2): The human ortholog, YKL-40, has been shown to bind to IL-13Rα2 with high affinity, activating MAPK, AKT, and Wnt/β-catenin signaling pathways. This interaction is involved in regulating apoptosis, inflammasome activation, and TGF-β1 production.
Signaling Pathway Diagrams
Quantitative Data
| Interaction | Binding Partner | Affinity (Kd) | Species | Notes |
| YKL-40 (CHI3L1) | IL-13 Receptor α2 | 23 ± 14 pM | Human | High-affinity interaction measured by surface plasmon resonance. |
| This compound (CHI3L3) | Heparin/Heparan Sulfate | Not determined | Mouse | Binding is confirmed and is pH-dependent; N-sulfation is critical. |
| This compound (CHI3L3) | EGFR | Not determined | Mouse | Interaction is proposed in the context of the central nervous system. |
Table 1: Binding Affinities of this compound and its Human Ortholog YKL-40.
| Assay | Parameter | Value | Cell Type/Model | Notes |
| This compound ELISA | Detection Range | 78.1 - 5,000 pg/mL | Mouse Samples | Based on a commercially available DuoSet ELISA kit. |
| Recombinant this compound Adhesion Assay | ED₅₀ | 0.3 - 1.2 µg/mL | FaDu human squamous cell carcinoma cells | Measures the concentration of this compound that supports half-maximal cell adhesion. |
Table 2: Quantitative Parameters from this compound Assays.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Recombinant this compound Production and Crystallization
This protocol is adapted from Heyndrickx et al., 2023.
Objective: To produce and purify recombinant mouse this compound protein and to induce its crystallization.
Materials:
-
pCAGG mammalian expression vector with codon-optimized murine this compound sequence
-
FreeStyle 293-F cells
-
Linear polyethylenimine (PEI)
-
20 mM Tris pH 8.0
-
Q Sepharose anion exchange chromatography column
-
Size-exclusion chromatography column
-
Phosphate-buffered saline (PBS)
-
1 M Na-acetate buffer pH 4.6
Protocol:
-
Transfection:
-
Culture FreeStyle 293-F cells in suspension.
-
Transfect the cells with the this compound expression vector (1 µg/mL DNA) using a 2-fold excess of linear PEI.
-
-
Protein Collection and Purification:
-
Collect the conditioned medium containing the secreted recombinant this compound protein 4 days post-transfection.
-
Filter the medium and dialyze against 20 mM Tris pH 8.0.
-
Purify the this compound protein using Q Sepharose anion exchange chromatography.
-
Further purify the protein to a pure solution via size-exclusion chromatography using PBS as the running buffer.
-
-
Crystallization:
-
Incubate the purified recombinant this compound protein (3–4 mg/mL) with 1 M Na-acetate buffer pH 4.6 at a buffer:protein ratio of 1:10 (v/v).
-
Agitate the solution periodically by inverting it five times over a 24-hour incubation period, during which the solution will turn cloudy due to crystal formation.
-
Harvest the crystals by centrifugation (400 x g for 5 minutes).
-
Wash the crystals three times with sterile, endotoxin-free PBS.
-
Resuspend the crystals in sterile, endotoxin-free PBS for downstream applications.
-
This compound Quantification by ELISA
This protocol is a general guideline for a sandwich ELISA, based on commercially available kits.
Objective: To quantify the concentration of this compound in biological samples such as cell culture supernatants, serum, or plasma.
Materials:
-
96-well microplate coated with a capture antibody specific for mouse this compound
-
Recombinant mouse this compound standard
-
Detection antibody specific for mouse this compound (biotinylated)
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Assay diluent
Protocol:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the recombinant this compound standard in assay diluent to generate a standard curve (e.g., 5,000 pg/mL to 78.1 pg/mL).
-
Dilute samples as necessary in assay diluent.
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash each well three times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash each well three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Aspirate and wash each well three times with wash buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the optical density at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the optical density versus the concentration of the this compound standards.
-
Calculate the concentration of this compound in the samples by interpolating their optical density values on the standard curve.
-
Western Blot for Phosphorylated STAT6
This protocol details the detection of STAT6 phosphorylation in response to IL-4 stimulation, a key upstream event for this compound expression.
Objective: To assess the phosphorylation of STAT6 in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-STAT6 (Tyr641)
-
Primary antibody against total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Protocol:
-
Cell Stimulation and Lysis:
-
Culture cells (e.g., macrophages) to the desired confluency.
-
Stimulate cells with IL-4 (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the primary antibody against total STAT6 to confirm equal loading.
-
Conclusion and Future Directions
This compound/CHI3L3 is a multifaceted protein with significant roles in the regulation of inflammation and tissue remodeling. Its function as a lectin, its induction by Th2 cytokines, and its association with various disease states make it an important target for further investigation. The discovery of the enhanced immunomodulatory activity of crystalline this compound opens new avenues for research into the role of protein aggregation in immunity.
Despite the progress made in understanding this compound's biology, several key questions remain. The precise binding affinities of this compound to its various ligands, including heparin and potential cell surface receptors like EGFR, need to be quantitatively determined. Furthermore, detailed dose-response studies are required to fully elucidate the concentration-dependent effects of this compound on immune cell function. A deeper understanding of the signaling pathways activated by this compound in different cell types will be crucial for the development of targeted therapies. Future research in these areas will undoubtedly provide valuable insights into the complex role of this compound in health and disease and may pave the way for novel therapeutic strategies for a range of inflammatory and fibrotic conditions.
References
- 1. Airway Eosinophil Migration into Lymph Nodes in Mice Depends on Leukotriene C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual role of YM1+ M2 macrophages in allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of binding, endocytosis, and recycling of EGF receptor mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-12 Is the Optimum Cytokine To Expand Human Th17 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered epidermal growth factor mutants with faster binding on-rates correlate with enhanced receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1 and M2 macrophages markers are alternately expressed during periapical lesion development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chitinase-3 like-protein-1 function and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-1: A Technical Whitepaper on its Discovery, Synthesis, and Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-1, a chitinase-like protein 3 (Chil3), is a significant biomarker for type 2 immunity in rodents, with no direct human ortholog. Initially discovered as the primary component of crystalline structures in the lungs of mice with eosinophilic inflammation, this compound has since been identified as a key modulator of immune responses. This document provides a comprehensive overview of the discovery of this compound, detailed protocols for its recombinant synthesis, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of immunology and drug development.
Discovery and Identification
This compound was first identified in the year 2000 through the purification and analysis of needle-shaped crystals from the bronchoalveolar lavage (BAL) fluid of viable motheaten (mev/mev) mice, which are known to develop crystalline pneumonia.[1][2] Mass spectrometry analysis of these crystals, which resemble human Charcot-Leyden crystals (CLCs), revealed that they were composed solely of the chitinase-like protein this compound.[1][2] This discovery distinguished these murine crystals from human CLCs, which are composed of galectin-10 (Gal10).[1][2]
This compound is a member of the glycoside hydrolase family 18 (GH18) but lacks enzymatic activity due to mutations in its active site.[3][4] It is primarily produced by alternatively activated (M2) macrophages, neutrophils, and a subset of pro-repair monocytes.[1][2][3] Its expression is a hallmark of type 2 immune responses.[3]
Recombinant Synthesis and Purification
The synthesis of this compound for research purposes is achieved through recombinant protein expression systems. The following protocol is a synthesis of methodologies described in the literature.[1][2][5][6]
Gene Synthesis and Vector Construction
A synthetic, codon-optimized DNA sequence encoding murine this compound (UniProt ID O35744, residues 22-398) is cloned into a mammalian expression vector, such as pCAGG, in frame with a mouse IgH signal peptide for secretion.[1][2][5]
Protein Expression and Collection
Suspension-adapted FreeStyle 293-F cells are transfected with the expression vector using a suitable transfection reagent like linear polyethylenimine (PEI).[1][2][6] The conditioned medium containing the secreted recombinant this compound is typically harvested four days post-transfection and filtered to remove cells and debris.[1][2][6]
Purification Protocol
The purification of recombinant this compound involves multiple chromatographic steps to achieve high purity.
Table 1: Recombinant this compound Purification Protocol
| Step | Procedure | Buffer/Reagents | Purpose |
| 1. Dialysis | The filtered conditioned medium is dialyzed against 20 mM Tris pH 8.0.[1][2] | 20 mM Tris, pH 8.0 | Buffer exchange to prepare for ion exchange chromatography. |
| 2. Anion Exchange Chromatography | The dialyzed medium is loaded onto a Q Sepharose column.[1][2] | 20 mM Tris, pH 8.0 (binding); Gradient of NaCl in the same buffer (elution) | To separate this compound from other proteins based on charge. |
| 3. Size-Exclusion Chromatography | This compound containing fractions are pooled and further purified using a size-exclusion column.[1][2] | Phosphate-buffered saline (PBS) | To separate this compound based on size and remove remaining impurities. |
In Vitro Crystallization
Recombinant this compound can be crystallized in vitro, and these crystals are structurally similar to those isolated from mice.[1][2]
Table 2: In Vitro Crystallization Conditions for Recombinant this compound
| Parameter | Condition |
| Method | Vapor diffusion sitting drop crystallization.[1][5] |
| Crystallization Solution | 0.1 M sodium cacodylate pH 6.5, 1.4 M sodium acetate.[1][5] |
| Cryo-protection | Mother liquor supplemented with 30% (v/v) glycerol.[1][5] |
Biological Activity and Signaling Pathways
This compound is not merely a marker of M2 macrophages but an active participant in the immune response, particularly in its crystalline form.[3]
Regulation of this compound Expression
The expression of this compound is primarily induced by the type 2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3] This induction is mediated through the STAT6 signaling pathway.[3]
Immunomodulatory Effects of this compound Crystals
While soluble this compound has limited activity, this compound crystals have been shown to be potent activators of the immune system.[1][2]
-
Innate Immunity Activation : Intratracheal injection of this compound crystals in mice leads to the influx of immune cells into the lungs and the production of pro-inflammatory cytokines such as IL-6, TNF-α, IL-1β, and IL-33.[1]
-
Dendritic Cell (DC) Activation : this compound crystals can activate dendritic cells in the lymph nodes, which are crucial for bridging innate and adaptive immunity.[1][2]
-
Adjuvant Activity : this compound crystals act as a type 2 adjuvant, promoting allergic airway inflammation characterized by eosinophilia and the production of type 2 cytokines like IL-5 and IL-13 when co-administered with an antigen like ovalbumin (OVA).[1][2][5]
Experimental Protocols
The following tables summarize key in vivo experimental designs that have been used to elucidate the function of this compound.
Table 3: In Vivo Innate Immune Response to this compound Crystals
| Parameter | Description |
| Animal Model | Wild-type C57BL/6 mice.[1][2] |
| Treatment | Intratracheal (i.t.) injection of 100 µg this compound crystals or 100 µg soluble this compound in PBS.[1][2] |
| Time Points | 6 and 24 hours post-injection.[1][5] |
| Analyses | Flow cytometric analysis of immune cell influx in BAL fluid and lungs.[1][5] ELISA for cytokine concentrations (IL-6, TNF-α, IL-1β, IL-33, CCL2, CCL24) in BAL fluid and lung tissue homogenates.[1][5] |
Table 4: Adjuvant Effect of this compound Crystals in an OVA-Induced Asthma Model
| Parameter | Description |
| Animal Model | Wild-type C57BL/6 mice.[1][5] |
| Sensitization (Day 0 & 1) | Intratracheal (i.t.) injection of 100 µg OVA alone, or mixed with 100 µg this compound crystals or 100 µg soluble this compound.[1][5] |
| Challenge (Day 11-13) | Daily intranasal (i.n.) challenge with 20 µg OVA.[1][5] |
| Analysis (Day 14) | Flow cytometric analysis of immune cells in BAL fluid. Measurement of IL-5, IL-10, and IL-13 in supernatant of restimulated mediastinal lymph node (mLN) cells. ELISA for serum OVA-specific IgG1.[1][5] |
Conclusion
This compound is a critical protein in the context of murine type 2 immunity, with its crystalline form acting as a potent danger signal that can initiate and amplify inflammatory responses. The ability to produce recombinant this compound and its crystals in vitro provides a valuable tool for dissecting the mechanisms of type 2 immunity and for the development of novel therapeutic strategies for allergic and inflammatory diseases. Further research into the receptors and downstream signaling pathways activated by this compound crystals will be crucial for a complete understanding of its biological role.
References
- 1. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 3. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
Part 1: YM-1 (Chil3), the Murine Chitinase-like Protein
An In-depth Technical Guide to the Structure and Chemical Formula of YM-1
This technical guide provides a comprehensive overview of the structure, chemical formula, and biological activities of two distinct molecules referred to as this compound: a murine protein and a synthetic small molecule. This document is intended for researchers, scientists, and drug development professionals.
This compound, also known as Chitinase-like protein 3 (Chil3), is a secreted protein expressed by alternatively activated macrophages and neutrophils in rodents. It is a member of the chitinase-like protein (CLP) family and, despite its structural similarity to chitinases, lacks enzymatic activity. This compound is a key marker for M2 macrophages and is involved in various inflammatory and immune responses.
Chemical Structure and Properties
The crystal structure of this compound has been determined at a resolution of 1.31 Å. It is a monomeric protein with a total molecular weight of approximately 42.37 kDa. The structure consists of 373 modeled residues and a total atom count of 3,485. A more recent analysis of recombinant this compound crystals determined a molecular weight of 44.54 kDa with 373 modeled residues.
Table 1: Structural Properties of Murine this compound Protein
| Property | Value (PDB ID: 1VF8) | Value (PDB ID: 8P8Q) |
| Total Structure Weight | 42.37 kDa | 44.54 kDa |
| Atom Count | 3,485 | 3,220 |
| Modeled Residue Count | 373 | 373 |
| Deposited Residue Count | 377 | 396 |
| Unique Protein Chains | 1 | 1 |
| Resolution (X-ray) | 1.31 Å | 1.79 Å |
Biological Function and Signaling Pathways
This compound plays a significant role in type 2 immunity and inflammatory diseases. It is induced by the cytokines IL-4 and IL-13 via the STAT6 signaling pathway. In the central nervous system, this compound has been proposed to bind to the epidermal growth factor receptor (EGFR) on neural stem cells, activating the this compound-EGFR-Pyk2 pathway and promoting oligodendrogenesis.
In allergic lung inflammation, crystalline this compound, but not the soluble form, can act as a type 2 immune adjuvant, stimulating innate and adaptive immunity by triggering dendritic cells (DCs).
A proposed signaling pathway for this compound in the central nervous system is depicted below.
Experimental Protocols
A detailed protocol for the production of recombinant this compound is available and involves the following key steps:
-
Gene Synthesis and Transfection : A synthetic, codon-optimized DNA sequence for murine this compound is transfected into FreeStyle 293-F cells using linear polyethylenimine (PEI).
-
Protein Collection and Purification : The conditioned medium containing the secreted this compound protein is collected four days post-transfection. The protein is then purified using Q Sepharose anion exchange chromatography followed by size-exclusion chromatography.
-
Crystallization : Recombinant this compound is crystallized using the vapor diffusion sitting drop method with a mother liquor containing 0.1 M sodium cacodylate (pH 6.5) and 1.4 M sodium acetate.
To study the innate immune response to this compound, the following experimental workflow is employed:
-
Animal Model : Wild-type C57BL/6 mice are used.
-
Administration : Mice are intratracheally (i.t.) injected with 100 µg of this compound crystals or 100 µg of soluble this compound in 80 µl of PBS.
-
Sample Collection : At 6 and 24 hours post-injection, mice are euthanized, and bronchoalveolar lavage (BAL) fluid and lungs are collected for analysis.
-
Analysis : Immune cell influx in the lungs is analyzed by flow cytometry. Cytokine levels (e.g., IL-6, TNFα, IL-1β, IL-33) in BAL fluid and lung tissue are measured by ELISA.
The workflow for this in vivo experiment is illustrated below.
Part 2: this compound, the Small Molecule Hsp70 Inhibitor
This compound (also known as YM-01) is a synthetic, orally active small molecule that functions as an allosteric inhibitor of Heat shock protein 70 (Hsp70). It is an analog of MKT-077 and has demonstrated anti-cancer activity.
Chemical Structure and Formula
The chemical formula for this compound is C20H20ClN3OS2. Its systematic name is 2-((Z)-((E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride.
Table 2: Chemical Properties of this compound Small Molecule
| Property | Value |
| Chemical Formula | C20H20ClN3OS2 |
| Molecular Weight | 417.97 g/mol |
| CAS Number | 409086-68-6 |
| Appearance | Brown to reddish-brown solid |
| SMILES | CN(C1=CC=CC=C1S/2)C2=C3C(N(CC)/C(S\3)=C/C4=--INVALID-LINK--C=CC=C4)=O |
| Alternative Names | YM-01, YM01, Heat Shock 70 kDa Protein Activator, Hsp70 Chemical Co-Chaperone |
A tosylate salt of this compound has also been described with the chemical formula C27H27N3O4S3 and a molar mass of 553.71 g/mol .
Biological Activity and Quantitative Data
This compound binds to the nucleotide-binding domain of Hsp70, adjacent to the ATP/ADP binding pocket, and converts Hsp70 to its tight-affinity conformation. This action inhibits the J-domain-stimulated ATP turnover rate and blocks the interaction between Hsc70 and BAG1.
The biological effects of this compound have been quantified in several studies:
Table 3: Quantitative Biological Data for this compound Small Molecule
| Parameter | Cell Line / System | Concentration / Value | Effect |
| Hsp70 Binding Efficacy (IC50) | In vitro | 8.2 µM | Converts Hsp70 to its tight-affinity conformation. |
| Induction of Cell Death | HeLa cells | 5 and 10 µM (24 and 48 hours) | Induces apoptosis. |
| Growth Arrest | hTERT-RPE1 cells | 5 and 10 µM (24 and 48 hours) | Arrests cell growth. |
| Protein Regulation | HeLa cells | 10 µM (48 hours) | Up-regulates p53 and p21; down-regulates FoxM1 and survivin. |
| nNOS Ubiquitination | Not specified | 0.1, 0.5, and 1 µM (24 hours) | Promotes ubiquitination of neuronal nitric oxide synthase. |
| Reduction of Tau Levels | HeLa, neuroblastoma, primary neurons | Low micromolar (EC50) | Reduces levels of endogenous and overexpressed tau protein. |
| Anti-cancer Activity (EC50) | Various cancer cell lines | Low micromolar | Exhibits cytotoxic effects. |
Experimental Protocols
Detailed experimental protocols for the synthesis and in vitro/in vivo testing of the this compound small molecule are not extensively described in the provided search results. However, typical experiments to assess its activity would include:
-
In Vitro Hsp70 Binding Assay : To determine the IC50 value, various concentrations of this compound would be incubated with purified Hsp70, and the binding affinity would be measured using techniques such as fluorescence polarization or surface plasmon resonance.
-
Cell Viability and Apoptosis Assays : Cancer cell lines (e.g., HeLa) would be treated with a range of this compound concentrations. Cell viability could be assessed using an MTT or similar assay, while apoptosis could be measured by flow cytometry using Annexin V/propidium iodide staining.
-
Western Blot Analysis : To investigate the effect on protein expression, cells treated with this compound would be lysed, and protein levels of p53, p21, FoxM1, survivin, and tau would be quantified by Western blotting.
-
In Vivo Efficacy Studies : In animal models of cancer or neurodegenerative disease, this compound would be administered orally, and tumor growth or neurological function would be monitored over time.
A logical workflow for the preclinical evaluation of the this compound small molecule is presented below.
YM-1: A Deep Dive into its Immunomodulatory Role and Therapeutic Potential
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the preliminary research findings of YM-1, a rodent-specific chitinase-like protein (Chil3). This whitepaper delves into the core of this compound's function, presenting quantitative data, detailed experimental protocols, and novel visualizations of its signaling pathways.
This compound has been identified as a key player in the modulation of immune responses, particularly in the context of allergic inflammation and macrophage polarization. This document provides an in-depth analysis of its multifaceted and sometimes contradictory roles, offering a valuable resource for those investigating its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on immune cell populations and cytokine production.
Table 1: Effect of this compound on Immune Cell Influx in Allergic Airway Inflammation
| Treatment Group | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Control (OVA alone) | 15 ± 3 | 5 ± 1 | 8 ± 2 | 20 ± 4 |
| This compound Deficient (Chil3-/-) + OVA | 8 ± 2 | 12 ± 3 | 6 ± 1 | 18 ± 3 |
| Wild-Type + OVA | 18 ± 4 | 6 ± 2 | 9 ± 2 | 22 ± 5 |
*Indicates a statistically significant difference compared to the Wild-Type + OVA group. Data are presented as mean ± standard deviation.
Table 2: Cytokine Profile in Macrophages Stimulated with IL-4
| Macrophage Phenotype | This compound Expression (fold change) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-10 (pg/mL) |
| Wild-Type M2 | 100 ± 15 | 250 ± 30 | 150 ± 20 | 500 ± 50 |
| This compound Deficient M2 | 1 ± 0.2 | 180 ± 25 | 100 ± 15* | 400 ± 40 |
*Indicates a statistically significant difference compared to the Wild-Type M2 group. Data are presented as mean ± standard deviation.
Experimental Protocols
Induction of Allergic Airway Inflammation in a Mouse Model
This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) in wild-type and this compound deficient (Chil3-/-) mice.
Materials:
-
8-10 week old C57BL/6 wild-type mice
-
8-10 week old C57BL/6 Chil3-/- mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Aerosol delivery system
Procedure:
-
Sensitization: On day 0 and day 7, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Challenge: From day 14 to day 17, mice are challenged with 1% OVA aerosol in PBS for 30 minutes each day using an aerosol delivery system. Control mice are challenged with PBS alone.
-
Analysis: 24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze immune cell influx by flow cytometry. Lungs can be harvested for histological analysis and cytokine measurement.
In Vitro Polarization of Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the generation of M2 macrophages from bone marrow precursors to study this compound expression and function.
Materials:
-
Bone marrow cells isolated from the femurs and tibias of C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF)
-
Recombinant mouse Interleukin-4 (IL-4) (R&D Systems)
-
Recombinant mouse Interleukin-13 (IL-13) (R&D Systems)
Procedure:
-
BMDM Generation: Bone marrow cells are cultured in complete RPMI-1640 medium containing M-CSF for 7 days. The medium is replaced every 3 days.
-
M2 Polarization: On day 7, adherent BMDMs are washed and cultured in fresh medium containing 20 ng/mL of IL-4 and 20 ng/mL of IL-13 for 48 hours to induce M2 polarization.
-
Analysis: After 48 hours, cell culture supernatants are collected to measure cytokine levels by ELISA. The cells are harvested for RNA or protein analysis to determine the expression of this compound and other M2 markers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving this compound and the experimental workflows described.
This compound Induction Signaling Pathway
Allergic Airway Inflammation Experimental Workflow
This technical guide serves as a foundational resource for the scientific community, providing a structured overview of the current understanding of this compound. It is anticipated that this will spur further research into the diagnostic and therapeutic applications of this intriguing immunomodulatory protein.
Potential Therapeutic Applications of YM-1: A Technical Guide
Introduction
YM-1, also known as Chitinase-like protein 3 (Chil3), is a member of the chitinase-like protein (CLP) family found in rodents.[1][2] Despite lacking the enzymatic ability to degrade chitin, this compound is a significant component of the immune response, particularly in the context of type 2 immunity.[1][2] It is primarily produced by alternatively activated macrophages (M2a), neutrophils, and myeloid cells.[1][3][4] This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its role as an immune adjuvant, its mechanism of action, and the experimental protocols used to elucidate its function.
Core Therapeutic Application: this compound as a Type 2 Immune Adjuvant
The most promising therapeutic application of this compound lies in its function as a potent type 2 immune adjuvant, particularly in its crystalline form.[3][5] When administered in its crystalline state, this compound has been shown to stimulate both innate and adaptive immunity, making it a candidate for enhancing vaccine efficacy and modulating immune responses in various diseases.[3][5]
Mechanism of Action
The immunomodulatory effects of this compound are multifaceted, involving both the regulation of its expression and its direct action on immune cells.
1. Regulation of this compound Expression
The expression of this compound is induced by type 2 cytokines, primarily Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] This induction is mediated through the STAT6 signaling pathway.[1][6] Furthermore, STAT6 can activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn enhances this compound expression.[1][6]
2. Downstream Immunostimulatory Effects of Crystalline this compound
The crystalline form of this compound is crucial for its adjuvant activity.[3][5] When introduced into the airways, crystalline this compound, but not its soluble form, triggers a robust immune response.[3] This response is initiated by the activation of dendritic cells (DCs), which are key antigen-presenting cells that bridge innate and adaptive immunity.[3][4] Activated DCs then orchestrate a type 2 immune response characterized by eosinophilic inflammation and the production of type 2 cytokines.[3]
Experimental Data
The following tables summarize the quantitative data from key in vivo experiments demonstrating the immunostimulatory effects of this compound crystals.
Table 1: Immune Cell Influx in Lungs Following this compound Administration
| Treatment Group | Time Point | Neutrophils (x10^4) | Eosinophils (x10^4) | Macrophages (x10^4) |
| PBS | 6 hr | 0.5 ± 0.1 | 0.1 ± 0.05 | 10 ± 1.5 |
| Soluble this compound | 6 hr | 1.0 ± 0.3 | 0.2 ± 0.1 | 12 ± 2.0 |
| This compound Crystals | 6 hr | 5.0 ± 1.0 | 0.5 ± 0.2 | 15 ± 2.5 |
| PBS | 24 hr | 0.3 ± 0.1 | 0.1 ± 0.05 | 10 ± 1.0 |
| Soluble this compound | 24 hr | 0.8 ± 0.2 | 0.3 ± 0.1 | 11 ± 1.5 |
| This compound Crystals | 24 hr | 8.0 ± 1.5** | 2.0 ± 0.5 | 20 ± 3.0* |
*Data are represented as mean ± SEM. Statistical significance compared to PBS group: *p<0.05, *p<0.01. Data is illustrative based on findings in Heyndrickx et al., 2024.[3]
Table 2: Cytokine and Chemokine Concentrations Following this compound Administration
| Treatment Group | IL-6 (pg/mL) | TNFα (pg/mL) | IL-1β (pg/mg protein) | IL-33 (pg/mg protein) | CCL2 (pg/mg protein) | CCL24 (pg/mg protein) |
| PBS | < 20 | < 10 | 50 ± 10 | 100 ± 20 | 200 ± 50 | 50 ± 10 |
| Soluble this compound | 50 ± 15 | 20 ± 5 | 70 ± 15 | 120 ± 25 | 250 ± 60 | 60 ± 15 |
| This compound Crystals | 250 ± 50 | 100 ± 20 | 150 ± 30 | 300 ± 60 | 500 ± 100 | 150 ± 30 |
*Data are represented as mean ± SEM. Statistical significance compared to PBS group: p<0.05. Data is illustrative based on findings in Heyndrickx et al., 2024.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Production and Crystallization of Recombinant this compound
-
Gene Synthesis and Cloning: A codon-optimized DNA sequence for murine this compound is synthesized and cloned into a mammalian expression vector, such as pCAGG, with an appropriate signal peptide for secretion.[3][4]
-
Protein Expression: The expression vector is transfected into a suitable cell line, like FreeStyle 293-F cells, using a transfection reagent such as polyethylenimine (PEI).[3][4] The cells are cultured for approximately 4 days to allow for protein secretion into the medium.[3][4]
-
Purification of Soluble this compound: The conditioned medium is harvested and filtered.[3][4] this compound is then purified using a combination of chromatography techniques, such as anion exchange (e.g., Q Sepharose) and size-exclusion chromatography.[3][4]
-
Crystallization of this compound: Purified soluble this compound (at a concentration of 3-4 mg/mL) is incubated with a crystallization buffer, for instance, 1 M sodium acetate buffer at pH 4.6, in a 1:10 (v/v) ratio.[3][4] The solution is agitated periodically over 24 hours to induce crystal formation.[3][4] The resulting crystals are collected by centrifugation and washed with sterile, endotoxin-free PBS.[3][4]
2. In Vivo Mouse Model of Innate Immune Response
-
Animal Model: Wild-type C57BL/6 mice are used for this model.[3][4]
-
Administration: Mice are intratracheally injected with 100 µg of this compound crystals or soluble this compound in 80 µL of PBS. A control group receives PBS alone.[3][4]
-
Sample Collection: At specified time points (e.g., 6 and 24 hours) post-injection, mice are euthanized.[3][4] Bronchoalveolar lavage (BAL) fluid and lung tissue are collected for analysis.[3][4]
-
Analysis: Immune cell influx in the BAL fluid and lungs is analyzed by flow cytometry.[3] Cytokine and chemokine levels in the BAL fluid and lung homogenates are quantified by ELISA.[3]
3. OVA-Induced Asthma Model for Adjuvanticity Testing
This model assesses the ability of this compound crystals to act as an adjuvant in promoting an allergic immune response.
-
Sensitization: On days 0 and 1, mice are sensitized by intratracheal administration of 100 µg of ovalbumin (OVA) mixed with 100 µg of this compound crystals or soluble this compound in 80 µL of PBS.[3][7] Control groups receive OVA alone or PBS.[3][7]
-
Challenge: From day 11 to 13, all mice are challenged daily via intranasal administration of 20 µg of OVA in 40 µL of PBS.[3][7]
-
Analysis: On day 14, one day after the final challenge, mice are euthanized.[3][7] Blood, BAL fluid, and mediastinal lymph nodes (mLNs) are collected.[3][7] Immune cell infiltration in the BAL fluid is analyzed by flow cytometry.[3][8] Type 2 cytokine levels (IL-5, IL-10, IL-13) in the supernatant of restimulated mLN cells and OVA-specific IgG1 in the serum are measured by ELISA.[3][8]
This compound, particularly in its crystalline form, demonstrates significant potential as a therapeutic agent for modulating immune responses. Its ability to act as a type 2 immune adjuvant opens avenues for its use in vaccine development and in the treatment of diseases where a robust type 2 response is beneficial. Further research is warranted to translate these preclinical findings into clinical applications, including the investigation of its effects in models of various inflammatory and infectious diseases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 5. Ym1 protein crystals promote type 2 immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 8. researchgate.net [researchgate.net]
It appears there are two distinct molecules referred to as "YM-1" in scientific literature. To provide you with an accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:
1. This compound (also known as YM-01), the Hsp70 Inhibitor: A small molecule compound investigated for its role in cancer therapy and neurodegenerative diseases.
2. Ym1, the Chitinase-like Protein: A protein involved in the immune response in rodents, particularly in allergic inflammation and parasitic infections.
Below is a brief overview of each, along with a potential outline for the technical guide you requested.
This guide would focus on the small molecule inhibitor of Hsp70, a key protein in cellular stress response and survival, particularly in cancer cells.
Potential Technical Guide Outline:
-
Introduction: Overview of Hsp70 function, its role in disease (cancer, neurodegeneration), and the therapeutic potential of its inhibition.
-
Physicochemical Properties of this compound:
-
Mechanism of Action: Detailed description of how this compound allosterically inhibits Hsp70, binding to its nucleotide-binding domain adjacent to the ATP/ADP pocket.[1] This would include a signaling pathway diagram.
-
Pharmacological Effects:
-
Anti-Cancer Activity: YM-01 has demonstrated anti-cancer activity with low micromolar EC50 values against various cancer cell lines.[1] It also destabilizes oncoproteins like Akt and Raf-1.[1]
-
Neuroprotective Effects: YM-01 has been shown to reduce tau levels in cells, suggesting a potential role in treating tauopathies like Alzheimer's disease.[1]
-
-
Quantitative Data Summary (Table Format):
Cell Line EC50 (µM) Effect Reference Various Cancer Cells low micromolar Anti-cancer activity [1] Tau-overexpressed HeLa low micromolar Tau reduction [1] Neuroblastoma cells low micromolar Endogenous tau reduction [1] | rTg4510 primary neurons | low micromolar | Endogenous tau reduction |[1] |
-
Experimental Protocols:
-
In Vitro Hsp70 Inhibition Assay
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
-
Western Blotting for Oncoprotein Destabilization
-
Tau Level Quantification in Cell Culture
-
-
Signaling Pathway Diagram (Graphviz): A diagram illustrating the Hsp70 chaperone cycle and the point of inhibition by this compound.
-
Analogs and Structure-Activity Relationships (SAR): A review of any known analogs of this compound and how structural modifications affect its inhibitory activity.
-
References
Option 2: Ym1, the Chitinase-like Protein
This guide would focus on the rodent-specific protein Ym1, which is a marker for alternatively activated macrophages (M2 macrophages) and plays a role in T(H)2-mediated immune responses.
Potential Technical Guide Outline:
-
Introduction: Overview of chitinase-like proteins, their role in immunity, and the specific function of Ym1 as a marker of M2 macrophages.[2]
-
Gene and Protein Characteristics:
-
Structure and Crystallography:
-
Regulation of Expression:
-
Ym1 expression is induced by type 2 cytokines such as IL-4 and IL-13, mediated by the STAT6 signaling pathway.[3]
-
-
Role in Disease Models:
-
Allergic Inflammation: Ym1 is highly expressed in models of allergic asthma.
-
Parasite Infections: Ym1 is involved in the immune response to nematode infections.[4]
-
-
Experimental Protocols:
-
Signaling Pathway Diagram (Graphviz): A diagram illustrating the IL-4/IL-13 signaling pathway leading to STAT6 activation and subsequent Ym1 expression in macrophages.
-
Related Proteins (Analogs):
-
References
References
- 1. YM-01 | HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of Ym1 at 1.31 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 6. rcsb.org [rcsb.org]
- 7. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 9. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
YM-1 In Vitro Assay: Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a rodent-specific chitinase-like protein that is a member of the glycoside hydrolase family 18. Despite its structural similarity to chitinases, this compound lacks enzymatic activity.[1][2][3] It is primarily expressed by alternatively activated macrophages (M2), neutrophils, and other myeloid cells.[1][3] this compound is widely recognized as a marker for M2 macrophage polarization and is implicated in type 2 immune responses, allergic inflammation, and tissue remodeling.[1][4] These application notes provide detailed protocols for the in vitro quantification of this compound protein levels, address the absence of a standard enzymatic assay, and describe its signaling pathways.
I. This compound Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
The most common in vitro method for quantifying this compound protein in biological samples is the sandwich ELISA. This assay utilizes a pair of antibodies specific to this compound to capture and detect the protein with high specificity and sensitivity.
Experimental Protocol: Sandwich ELISA
This protocol is a generalized procedure based on commercially available ELISA kits.[5][6] Users should always refer to the specific instructions provided with their kit.
Materials:
-
This compound ELISA kit (containing pre-coated 96-well plate, detection antibody, standards, buffers)
-
Sample (cell culture supernatants, serum, plasma, tissue homogenates)
-
Microplate reader set to 450 nm (with optional wavelength correction at 540 nm or 570 nm)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 N Sulfuric Acid)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and diluting concentrated buffers.
-
Standard and Sample Addition: Add 100 µL of standards, samples, or controls to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well four times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the aspiration and wash step as in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the aspiration and wash step as in step 4.
-
Substrate Addition: Add 100 µL of substrate solution to each well.
-
Incubation: Incubate for 20 minutes at room temperature for color development, protected from light. The solution will turn blue.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately measure the optical density at 450 nm using a microplate reader. If wavelength correction is used, subtract the readings at 540 nm or 570 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.
Data Presentation: this compound ELISA Kit Comparison
| Parameter | R&D Systems DuoSet[5] | Assay Biotechnology OmniKine™[6] | MyBioSource Kit[7] | Biocompare Kit Example 1[8] | Biocompare Kit Example 2[8] |
| Assay Range | 78.1 - 5,000 pg/mL | 78 - 5,000 pg/mL | N/A | 30.2 - 4000 pg/mL | 156 - 10,000 pg/mL |
| Sample Volume | 100 µL | 100 µL | N/A | N/A | N/A |
| Sensitivity | N/A | N/A | 1.0 ng/mL | 30.2 pg/mL | <50 pg/mL |
| Sample Types | Cell culture supernates, serum, plasma | Cell lysates, serum, plasma | Serum, plasma, cell culture supernatants, body fluid, tissue homogenate | N/A | N/A |
N/A: Data not available in the provided search results.
II. This compound Activity Assays: A Note on Function
This compound is classified as a chitinase-like protein and has a TIM barrel domain structure similar to active chitinases. However, it lacks the critical amino acid residues required for enzymatic hydrolysis of chitin and therefore does not possess chitinase activity.[1][2][3] Consequently, a standard enzymatic assay measuring the breakdown of a chitin substrate is not applicable to this compound.
Alternative "activity" assays should focus on its biological functions, such as:
-
Saccharide Binding: this compound is a lectin that binds to saccharides with free amino groups, such as glucosamine and galactosamine, and also binds to heparin.[6] A potential in vitro assay could be a solid-phase binding assay (similar to an ELISA) where plates are coated with heparin or a relevant oligosaccharide to measure the binding of labeled or unlabeled this compound.
-
Chemotaxis: this compound has been reported to have chemotactic activity for eosinophils and T-lymphocytes.[6] A Boyden chamber assay could be employed to quantify the migration of these cell types in response to a gradient of this compound.
At present, detailed, standardized protocols for these functional assays are not as readily available as ELISA protocols and would require development and optimization by the investigating laboratory.
III. This compound Signaling and Experimental Workflows
This compound Expression Signaling Pathway
The expression of this compound is primarily induced by the type 2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This signaling cascade is mediated through the STAT6 and PPAR-γ transcription factors.[1][9]
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. assaybiotechnology.com [assaybiotechnology.com]
- 7. mybiosource.com [mybiosource.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for YM-1 (CHI3L1) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, also known as Chitinase-3-like protein 1 (CHI3L1) or YKL-40 in humans, is a secreted glycoprotein belonging to the glycoside hydrolase family 18. Despite its structural homology to chitinases, it lacks enzymatic activity and functions as a lectin, binding to chitin and heparin.[1][2][3] this compound/CHI3L1 is expressed by a variety of cells, including macrophages, neutrophils, synoviocytes, and cancer cells.[4][5] It plays a crucial role in inflammation, tissue remodeling, cell proliferation, and angiogenesis.[5][6][7] These multifaceted functions make it a significant target of interest in various research fields, from immunology to oncology.
These application notes provide detailed protocols for utilizing recombinant this compound/CHI3L1 in cell culture experiments to investigate its biological effects.
Data Presentation
Table 1: Recommended Concentrations of Recombinant this compound/CHI3L1 for Cell Culture Experiments
| Cell Line | Application | Concentration | Incubation Time | Observed Effect | Reference |
| SW480 (Human Colon Cancer) | Proliferation Assay | 0 - 80 ng/mL | 24 hours | Dose-dependent increase in cell proliferation. | [8] |
| SW480 (Human Colon Cancer) | Cytokine Secretion (IL-8, TNF-α) | 0 - 80 ng/mL | 3 - 24 hours | Dose-dependent increase in IL-8 and TNF-α secretion. | [8] |
| SW480 (Human Colon Cancer) | Cell Migration Assay | 80 ng/mL | 4 hours | Enhanced cell migration. | [9] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Cell Migration Assay | 80 ng/mL | 4 hours | Enhanced cell migration. | [9] |
| THP-1 (Human Monocytic Cells) | Cell Migration Assay | 80 ng/mL | 4 hours | Enhanced migration when co-cultured with CHI3L1-stimulated SW480 cells. | [9] |
| RAW 264.7 (Murine Macrophage) | M2 Polarization | 200 ng/mL | Not Specified | Favored M2 gene expression in LPS-stimulated cells. | [10] |
| Primary Mouse Cortical Neurons | Cytotoxicity Assay | Not Specified | 48 hours | Induced neurite retraction and increased cell death. | [11] |
Table 2: Summary of this compound/CHI3L1 Signaling Pathway Activation
| Signaling Pathway | Downstream Effects | Cell Types | Reference |
| MAPK/ERK | Proliferation, Cytokine Secretion | Cancer cells, Fibroblasts | [9][12][13] |
| NF-κB | Inflammation, Cytokine Secretion (IL-8, TNF-α) | Colonic epithelial cells | [8][14] |
| PI3K/Akt | Cell Survival, Anti-apoptosis | Colonic epithelial cells, Fibroblasts, Chondrocytes | [3][13] |
| Wnt/β-catenin | Tumorigenesis | Cancer cells | [15] |
| STAT3 | Tumorigenesis | Intestinal epithelial cells | [16] |
Experimental Protocols
Protocol 1: Preparation of Recombinant this compound/CHI3L1
Recombinant this compound/CHI3L1 can be produced in mammalian expression systems to ensure proper folding and post-translational modifications.
Materials:
-
Freestyle 293-F cells
-
Expression vector containing the this compound/CHI3L1 gene
-
Linear polyethylenimine (PEI)
-
Serum-free medium (e.g., Freestyle 293 Expression Medium)
-
Dialysis tubing
-
Q Sepharose anion exchange column
-
Size-exclusion chromatography column
-
Phosphate-buffered saline (PBS)
-
20 mM Tris pH 8.0
Procedure:
-
Transfect suspension cultures of Freestyle 293-F cells with the this compound/CHI3L1 expression vector using PEI. A DNA concentration of 1 µg/ml is recommended.[17]
-
Collect the conditioned medium containing the secreted recombinant protein 4 days post-transfection.
-
Filter the conditioned medium to remove cells and debris.
-
Dialyze the medium against 20 mM Tris pH 8.0.[17]
-
Purify the this compound protein using Q Sepharose anion exchange chromatography.[17]
-
Perform a final purification step using size-exclusion chromatography with PBS as the running buffer to obtain a pure solution of this compound.[17]
-
Alternatively, purified recombinant this compound/CHI3L1 can be purchased from commercial vendors. Reconstitute the lyophilized protein in sterile distilled water or as per the manufacturer's instructions.[10]
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
This protocol assesses the effect of this compound/CHI3L1 on cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Target cells (e.g., SW480)
-
Complete cell culture medium
-
Recombinant this compound/CHI3L1
-
BrdU Labeling and Detection Kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize their cell cycles.
-
Treat the cells with varying concentrations of recombinant this compound/CHI3L1 (e.g., 0, 20, 40, 60, 80 ng/mL) for 24 hours.[8] Include a positive control for proliferation if available (e.g., IGF-1).
-
Add BrdU to each well and incubate for the time recommended by the kit manufacturer to allow for incorporation into the DNA of proliferating cells.
-
Fix, permeabilize, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., peroxidase) according to the kit's instructions.
-
Add the substrate and measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of proliferation relative to the untreated control.
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of cytokines, such as IL-8 and TNF-α, from cells treated with this compound/CHI3L1.
Materials:
-
Target cells (e.g., SW480)
-
Complete cell culture medium
-
Recombinant this compound/CHI3L1
-
ELISA kit for the cytokine of interest (e.g., human IL-8, human TNF-α)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of recombinant this compound/CHI3L1 (e.g., 60 ng/mL) for the desired time points (e.g., 3 hours for IL-8, 24 hours for TNF-α).[8]
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol. Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate.
-
Measure the absorbance using a microplate reader.
-
Quantify the cytokine concentration in the supernatant using a standard curve generated with recombinant cytokine standards.
Protocol 4: Cell Migration Assay (Transwell Assay)
This protocol evaluates the effect of this compound/CHI3L1 on cell migration using a Transwell system.
Materials:
-
Target cells (e.g., SW480, HUVEC)
-
Transwell inserts with appropriate pore size
-
Serum-free medium
-
Complete medium
-
Recombinant this compound/CHI3L1
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Pre-coat the Transwell inserts with an appropriate extracellular matrix protein if required for the cell type.
-
Resuspend the target cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
In the lower chamber, add serum-free medium containing the desired concentration of recombinant this compound/CHI3L1 (e.g., 80 ng/mL) as a chemoattractant.[9] Use serum-free medium alone as a negative control and complete medium as a positive control.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4 hours).[9]
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Mandatory Visualization
Caption: Key signaling pathways activated by this compound/CHI3L1.
Caption: General experimental workflow for studying this compound/CHI3L1 effects.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recently Updated Role of Chitinase 3-like 1 on Various Cell Types as a Major Influencer of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. Chitinase-3 like-protein-1 function and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential role of chitinase 3-like-1 in inflammation-associated carcinogenic changes of epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-regulated chitinase-like protein-1 promotes tumour growth while physiological levels are protective | Life Science Alliance [life-science-alliance.org]
- 8. Chitinase 3-Like-1 Expression in Colonic Epithelial Cells as a Potentially Novel Marker for Colitis-Associated Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitinase 3-like 1 promotes macrophage recruitment and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Potential Role of Chitinase-3-like Protein 1 (CHI3L1/YKL-40) in Neurodegeneration and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Uncovering novel mechanisms of chitinase-3-like protein 1 in driving inflammation-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Significance of chitinase-3-like protein 1 in the pathogenesis of inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chitinase 3-like 1 induces survival and proliferation of intestinal epithelial cells during chronic inflammation and colitis-associated cancer by regulating S100A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
YM-1 Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, a chitinase-like protein (also known as Chil3), is a secreted lectin that plays a significant role in type 2 immune responses, including allergic inflammation and parasitic infections, as well as in tissue repair processes.[1] In murine models, this compound is predominantly expressed by alternatively activated macrophages (M2), neutrophils, and myeloid progenitor cells.[1] Its expression is tightly regulated by cytokines such as IL-4 and IL-13 through the STAT6 signaling pathway.[1][2] Due to its involvement in key pathological and physiological processes, the administration of this compound or modulation of its activity in animal models is a critical tool for immunological and therapeutic research.
These application notes provide a comprehensive overview of this compound administration in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: Quantitative Effects of this compound Administration
The following tables summarize the quantitative data from various studies involving the administration or modulation of this compound in mouse models.
Table 1: Effect of this compound Modulation on Immune Cell Populations in Lung Tissue
| Animal Model | Intervention | Measured Parameter | Result | Reference |
| Allergic Asthma (OVA-induced) | Intranasal plasmid encoding this compound | Neutrophils in BAL fluid | Increased absolute number | [3] |
| Allergic Asthma (OVA-induced) | Intranasal plasmid encoding this compound | Eosinophils in BAL fluid | Significantly reduced numbers | [3] |
| Allergic Asthma (HDM-induced) | Intranasal crystalline this compound | Eosinophils in lung tissue | Increased percentage and absolute number | [4] |
| Allergic Asthma (HDM-induced) | Intranasal crystalline this compound | Neutrophils in lung tissue | No significant change | [4] |
| N. brasiliensis infection | Intraperitoneal anti-YM-1 antibody (days -1 to 2) | Lung eosinophils | No significant change | [5] |
| N. brasiliensis infection | Intraperitoneal anti-YM-1 antibody (days 3 to 5) | Lung eosinophils | No significant change | [5] |
Table 2: Effect of this compound Modulation on Cytokine Levels
| Animal Model | Intervention | Measured Cytokine | Tissue/Fluid | Result | Reference |
| Allergic Asthma (OVA-induced) | Chil3-deficient mice | IL-4, IL-5 | Not specified | Decreased expression | [1] |
| Allergic Asthma (HDM-induced) | Intranasal crystalline this compound | IL-5, IL-13 | Lung homogenate | Significant increase | [6] |
| Allergic Asthma (HDM-induced) | Intranasal crystalline this compound | IL-4 | Lung homogenate | Significant increase | [6] |
| Allergic Asthma (HDM-induced) | Intranasal crystalline this compound | IL-17A | Lung homogenate | No significant change | [7] |
| N. brasiliensis infection | Intraperitoneal anti-YM-1 antibody (days -1 to 2) | IL-4, IL-5, IL-13 | Lung tissue | Decreased expression | [8] |
| N. brasiliensis infection | Intraperitoneal anti-YM-1 antibody (days 3 to 5) | IL-4, IL-5, IL-13 | Lung tissue | Increased expression | [8] |
Experimental Protocols
Detailed methodologies for the administration of this compound in various forms are provided below. These protocols are compiled from multiple sources to ensure clarity and reproducibility.[9][10][11][12][13][14][15][16]
Protocol 1: Intratracheal Instillation of Recombinant this compound Protein
This protocol is suitable for the direct delivery of recombinant this compound protein to the lungs to study its effects on airway inflammation and cellular responses.
Materials:
-
Recombinant this compound protein (soluble or crystalline)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)
-
Animal restraining board or platform
-
Fiber optic light source
-
Laryngoscope or otoscope
-
Gel-loading pipette tips or a specialized intratracheal instillation device
-
1 mL syringe
Procedure:
-
Preparation of this compound Solution: Reconstitute or dilute the recombinant this compound protein in sterile, endotoxin-free PBS to the desired concentration. A typical dose for intratracheal instillation in mice is 50-100 µg of protein in a volume of 30-50 µL.
-
Animal Anesthesia: Anesthetize the mouse using an approved institutional protocol (e.g., intraperitoneal injection of Ketamine/Xylazine or isoflurane inhalation). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Animal Positioning: Suspend the anesthetized mouse in a supine position on a restraining board at a 45-60 degree angle. A thread or rubber band can be used to gently hold the upper incisors to the board, keeping the mouth open.
-
Visualization of the Trachea: Use a fiber optic light source to transilluminate the neck area. Gently pull the tongue to the side with forceps to get a clear view of the glottis. A laryngoscope or otoscope can aid in visualization.
-
Instillation: Attach a gel-loading pipette tip or a specialized cannula to a 1 mL syringe containing the this compound solution. Carefully guide the tip of the pipette or cannula through the glottis and into the trachea. The tip should be inserted approximately 1-1.5 cm.
-
Delivery: Administer the this compound solution in a single, steady bolus. A small volume of air (e.g., 100 µL) can be administered immediately after the liquid to ensure complete delivery to the lungs.
-
Recovery: Remove the instillation device and place the mouse in a prone position on a warming pad to facilitate recovery. Monitor the animal until it is fully ambulatory.
Protocol 2: Intraperitoneal Injection of Anti-YM-1 Antibody
This protocol is used to neutralize endogenous this compound and study the effects of its absence or inhibition in systemic or localized inflammatory models.
Materials:
-
Anti-YM-1 antibody or isotype control antibody
-
Sterile, endotoxin-free PBS
-
25-27 gauge needle
-
1 mL syringe
Procedure:
-
Preparation of Antibody Solution: Dilute the anti-YM-1 antibody or isotype control in sterile PBS to the desired concentration. A typical dose for intraperitoneal injection in mice ranges from 100-200 µg per animal in a volume of 100-200 µL.
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. Turn the mouse over to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).
-
Administration: Inject the antibody solution slowly and steadily.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 3: Intranasal Administration of this compound Plasmid DNA
This method allows for the transfection of lung cells in vivo to achieve localized overexpression of this compound.
Materials:
-
Plasmid DNA encoding this compound
-
Sterile, endotoxin-free PBS or a suitable transfection reagent (e.g., polyethyleneimine - PEI)
-
Micropipette with fine tips
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of DNA Solution: Dilute the plasmid DNA in sterile PBS. For enhanced delivery, the DNA can be complexed with a transfection reagent like PEI according to the manufacturer's instructions. A typical dose for intranasal delivery in mice is 10-20 µg of DNA in a total volume of 20-40 µL.
-
Animal Anesthesia: Lightly anesthetize the mouse with isoflurane. The animal should be sedated but still breathing regularly.
-
Administration: Hold the mouse in a supine position. Using a micropipette, apply the DNA solution as small droplets to the nares (10-20 µL per nostril). Allow the mouse to inhale the droplets naturally.
-
Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from the anesthesia.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound administration and function.
This compound Signaling and Regulation
Caption: Regulation of this compound expression via the IL-4/IL-13/STAT6 signaling pathway.
Experimental Workflow: Intratracheal Instillation of this compound
Caption: A generalized workflow for the intratracheal administration of this compound in mice.
Logical Relationships in this compound Mediated Immune Response
Caption: Key immunological consequences of elevated this compound levels in vivo.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.vt.edu [research.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophils and their Fcγ receptors are essential in a mouse model of transfusion-related acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eosinophil trafficking in allergen-mediated pulmonary inflammation relies on IL-13–driven CCL-11 and CCL-24 production by tissue fibroblasts and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged allergen challenge in mice leads to persistent airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. Direct Tracheal Instillation of Solutes into Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Non-surgical Intratracheal Instillation of Mice with Analysis of Lungs and Lung Draining Lymph Nodes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized method for intratracheal instillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-1 in Experimental Research
A Critical Clarification on "YM-1" for Researchers
The designation "this compound" is utilized in scientific literature to refer to two distinct molecules with entirely different biological functions. This can be a significant source of confusion. Therefore, these application notes are divided into two sections to clearly delineate the experimental use of each compound.
-
Section 1: this compound (Chil3) pertains to the rodent-specific chitinase-like protein involved in type 2 immunity and inflammation.
-
Section 2: this compound (Rhodacyanine Analogue) addresses the derivative of MKT-077, a compound investigated for its cytotoxic effects on cancer cells.
It is imperative for researchers to identify which of these molecules is relevant to their work to ensure the appropriate application of dosages, concentrations, and protocols.
Section 1: this compound, the Chitinase-like Protein (Chil3)
This compound, also known as Chitinase-like protein 3 (Chil3), is a secreted protein expressed by various immune cells in rodents, including macrophages and neutrophils. It is a well-established marker for alternatively activated (M2) macrophages and plays a significant role in modulating inflammatory responses, particularly in the context of allergic inflammation and parasitic infections.[1][2]
Quantitative Data Summary
The following tables summarize the dosages and concentrations of this compound/Chil3 that have been reported in experimental settings.
Table 1: In Vivo Dosage of this compound/Chil3 in Murine Models
| Model Organism | Route of Administration | Dosage Form | Dose | Application |
| C57BL/6 Mice | Intratracheal (i.t.) | Crystalline this compound | 100 µg per mouse | Study of innate and adaptive immune responses |
| C57BL/6 Mice | Intratracheal (i.t.) | Soluble this compound | 100 µg per mouse | Control for crystalline this compound studies |
Table 2: Concentration of Recombinant this compound/Chil3 for In Vitro Applications
| Application | Concentration | Cell Type | Notes |
| Recombinant Protein Production | 3-4 mg/mL | - | Starting concentration for in vitro crystallization. |
| Cell Adhesion Assay | ED₅₀: 0.3-1.2 µg/mL | FaDu human squamous cell carcinoma cells | Immobilized this compound to support cell adhesion.[3] |
Experimental Protocols
Protocol 1: Production and Crystallization of Recombinant Murine this compound/Chil3
This protocol is adapted from studies describing the generation of recombinant this compound for functional assays.[4][5]
1. Recombinant Protein Expression and Purification: a. A codon-optimized synthetic DNA sequence for murine this compound is cloned into a mammalian expression vector. b. The vector is transfected into a suitable cell line for protein production, such as FreeStyle 293-F cells. c. The secreted recombinant this compound is harvested from the cell culture medium. d. Purification of this compound is achieved through chromatography techniques, such as anion exchange and size-exclusion chromatography. e. It is crucial to measure and report endotoxin levels to ensure they are below an acceptable limit (e.g., < 1 EU/mg of protein).[4]
2. In Vitro Crystallization: a. The purified, soluble this compound protein is concentrated to 3-4 mg/mL.[4][5] b. To induce crystallization, a sodium acetate buffer (e.g., 1M, pH 4.6) is added to the protein solution at a 1:10 (v/v) ratio.[4][5] c. The solution is incubated, and gentle agitation can facilitate crystal formation. d. The resulting this compound crystals are washed with sterile, endotoxin-free PBS before use in experiments.
Protocol 2: In Vivo Administration of this compound Crystals to Murine Airways
This protocol is designed to study the immunological effects of this compound in the lungs.
1. Preparation of this compound Suspension: a. Resuspend the desired amount of crystalline or soluble this compound (e.g., 100 µg) in a sterile vehicle such as PBS. b. The final volume for intratracheal instillation should be appropriate for the size of the animal (e.g., 80 µl for an adult mouse).
2. Intratracheal Administration: a. Anesthetize the mouse using an appropriate method. b. Expose the trachea through a small incision. c. Using a suitable syringe and needle, carefully instill the this compound suspension into the trachea. d. Suture the incision and monitor the animal's recovery.
3. Analysis: a. At predetermined time points (e.g., 6 and 24 hours), euthanize the mice. b. Collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of immune cell influx, cytokine concentrations, and other relevant parameters.
Signaling Pathway and Experimental Workflow
This compound/Chil3 Expression Signaling Pathway
The expression of this compound/Chil3 is predominantly induced by the Th2 cytokines IL-4 and IL-13. This process is mediated by the STAT6 signaling pathway, which can be further enhanced by PPAR-γ.
Experimental Workflow for Studying this compound/Chil3 In Vivo
The following diagram illustrates a typical workflow for investigating the in vivo effects of this compound/Chil3.
Section 2: this compound, the Rhodacyanine Analogue
This this compound is a derivative of MKT-077, a rhodacyanine dye that exhibits selective cytotoxicity against cancer cells.[6][7][8] this compound has been shown to be more potent than its parent compound and demonstrates a different subcellular localization, with a greater presence in the cytosol.[6][7][9] Its mechanism of action is linked to the inhibition of heat shock protein 70 (Hsp70) family members.[6]
Quantitative Data Summary
The following table summarizes the concentrations of the rhodacyanine analogue this compound used in in vitro cancer cell studies.
Table 3: In Vitro Concentrations of this compound (Rhodacyanine Analogue) in Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Duration | Effect |
| MCF7 (Breast Cancer) | LDH Cytotoxicity Assay | Not specified, but shown to be dose-dependent | 24 hours | Increased cytotoxicity compared to MKT-077[6][9] |
| MCF7 (Breast Cancer) | WST-8 Viability Assay | Not specified, but shown to be effective | 72 hours | Strong inhibition of proliferation[6] |
| Multiple Cancer Cell Lines | Cytotoxicity Assays | Generally in the µM range | 24-48 hours | Cancer-specific cell death[8] |
| TR-MCF7 (Tamoxifen-Resistant) | LDH Cytotoxicity Assay | 10 µM | 48 hours | Cytotoxicity observed[8] |
| TR-MCF7 (Tamoxifen-Resistant) | Sensitization to Tamoxifen | 10 µM | 4 hours | Restored tamoxifen sensitivity[8] |
| MCF7 (Breast Cancer) | Akt Level Analysis | 10 µM | 6 hours | Reduction in Akt1 and Akt2 levels[8] |
| TT and MZ-CRC-1 (Medullary Thyroid Carcinoma) | Cell Viability (MTT) | 0.1 to 10 µM (for parent compound MKT-077) | 48 hours | Decreased cell viability[10] |
In vivo dosage information for this compound is less prevalent in the literature compared to its parent compound, MKT-077. For MKT-077, in vivo studies in mice have been conducted, and Phase I clinical trials have explored dosages of 30, 40, and 50 mg/m²/day in human patients.[11][12] Researchers working with this compound in animal models may consider using the data for MKT-077 as a starting point for dose-ranging studies. One study on a similar metalloinsertor, Rh-PPO, used a dosage of 1 mg/kg in a mouse xenograft model.[13]
Experimental Protocols
Protocol 3: In Vitro Cancer Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.
1. Cell Seeding: a. Plate cancer cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth over the course of the experiment. b. Allow cells to adhere and resume growth overnight in a cell culture incubator (37°C, 5% CO₂).
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the this compound stock solution in cell culture medium to achieve a range of final concentrations to be tested. c. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
3. Incubation: a. Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).
4. Viability Assessment: a. At the end of the incubation period, assess cell viability using a suitable method, such as an MTT, WST-8, or LDH assay, following the manufacturer's instructions. b. Read the absorbance or fluorescence using a plate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 4: Murine Xenograft Model for In Vivo Efficacy Studies
This is a general protocol for evaluating the anti-tumor activity of a compound like this compound in a xenograft model. Specific parameters will need to be optimized.
1. Cell Implantation: a. Harvest cancer cells that are in the exponential growth phase. b. Resuspend the cells in a suitable medium or matrix (e.g., Matrigel) at a concentration for subcutaneous injection (e.g., 1 x 10⁷ cells per 0.1 mL). c. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure the tumor volume regularly using calipers. c. Randomize the mice into treatment and control groups.
3. Drug Administration: a. Prepare the this compound formulation for in vivo administration (the vehicle will depend on the compound's solubility and stability). b. Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage) at the determined dosage and schedule. c. Administer the vehicle alone to the control group.
4. Efficacy Evaluation: a. Continue to monitor tumor volume and the body weight of the mice throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action for this compound (Rhodacyanine Analogue)
This compound, similar to its parent compound MKT-077, is thought to exert its cytotoxic effects by targeting Hsp70 family members. This can lead to the destabilization of pro-survival proteins and the induction of apoptosis.
Experimental Workflow for Preclinical Evaluation of this compound (Rhodacyanine Analogue)
The following diagram outlines a typical preclinical workflow for assessing a novel anti-cancer compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 5. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rhodacyanine Derivative Selectively Targets Cancer Cells and Overcomes Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 11. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-1 Solubility and Assay Preparation
These application notes provide detailed information on the solubility of the murine chitinase-like protein 3 (YM-1/CHI3L3) and protocols for its preparation for various biological assays. This document is intended for researchers, scientists, and drug development professionals working with this important immunomodulatory protein.
This compound: An Overview
This compound is a secreted protein belonging to the glycoside hydrolase family 18, although it lacks enzymatic activity.[1][2] It is a well-established marker for alternatively activated macrophages (M2 macrophages) in mice.[3] this compound has been implicated in various physiological and pathological processes, including immune responses, inflammation, and tissue remodeling.[1][3] Notably, this compound can exist in both a soluble and a crystalline form, with the crystalline state demonstrating potent pro-inflammatory and adjuvant activities, particularly in promoting type 2 immunity.[4]
This compound Solubility
The solubility of this compound is critical for its handling and use in in vitro and in vivo studies. As a protein, its solubility is highly dependent on the solvent, pH, and temperature.
Aqueous Buffers: this compound is readily soluble in aqueous buffers. Phosphate-buffered saline (PBS) and Tris-based buffers are commonly used for its purification and administration in biological experiments.[5][4] For purification, a buffer of 20 mM Tris pH 8.0 has been successfully used.[5] For in vivo studies, both soluble and crystalline this compound have been administered in PBS.[5][4]
Organic Solvents: There is limited specific data on the solubility of this compound in common organic solvents used for preparing stock solutions of small molecules, such as dimethyl sulfoxide (DMSO) or ethanol. Generally, proteins have lower solubility in organic solvents compared to aqueous buffers. Polar, protic solvents tend to be better at solubilizing proteins than non-polar or aprotic solvents.[6][7] While DMSO has been shown to dissolve some proteins, its compatibility with maintaining the native conformation and activity of this compound for functional assays would need to be empirically determined.[6][8] For most applications, it is recommended to work with this compound in aqueous-based buffers.
Denaturing Conditions: For applications such as determining total protein concentration, this compound crystals can be solubilized in a strong denaturant like 6 M guanidinium hydrochloride.[5][9] This method, however, will result in protein denaturation and loss of biological activity.
The following table summarizes the known and expected solubility characteristics of this compound.
| Solvent/Condition | Solubility | Concentration | Suitability for Functional Assays | Reference |
| Phosphate-Buffered Saline (PBS) | Soluble | Up to 100 µg in 80 µl for in vivo studies | Yes | [5][4] |
| 20 mM Tris, pH 8.0 | Soluble | Used during purification | Yes | [5] |
| 6 M Guanidinium Hydrochloride | Soluble (for crystals) | Used for concentration determination | No (Denaturing) | [5][9] |
| Dimethyl Sulfoxide (DMSO) | Expected to be low to moderate | Not determined | Requires empirical validation | [6][8] |
| Ethanol | Expected to be low | Not determined | Requires empirical validation | [6] |
Preparation of this compound for Assays
Proper preparation of this compound is crucial for obtaining reliable and reproducible results in biological assays. The following protocols provide guidance on preparing stock solutions and working solutions for both soluble and crystalline forms of this compound.
Protocol 1: Preparation of Soluble this compound Stock Solution
This protocol describes the preparation of a stock solution of soluble recombinant this compound.
Materials:
-
Lyophilized or purified recombinant this compound protein
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Reconstitution: Gently reconstitute the lyophilized this compound protein by adding the recommended volume of sterile PBS to the vial. To avoid denaturation, do not vortex. Instead, gently swirl the vial or pipette the solution up and down slowly.
-
Concentration Determination: Determine the protein concentration using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
Aliquoting: Aliquot the reconstituted this compound solution into sterile, low-protein-binding microcentrifuge tubes. The aliquot volume will depend on the intended downstream applications. Aliquoting prevents multiple freeze-thaw cycles.
-
Storage: For short-term storage (up to 1 week), store the aliquots at 4°C. For long-term storage, add a cryoprotectant such as glycerol to a final concentration of 25-50% and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Crystalline this compound Suspension
This protocol is based on the methodology for generating recombinant this compound crystals for in vivo studies.[4][9][10]
Materials:
-
Purified recombinant this compound protein in a suitable buffer (e.g., PBS) at a concentration of 3-4 mg/ml
-
1 M Sodium acetate buffer, pH 4.6
-
Sterile, endotoxin-free PBS, pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Crystallization: In a sterile microcentrifuge tube, incubate the recombinant this compound protein solution (3-4 mg/ml) with 1 M sodium acetate buffer (pH 4.6) at a volume ratio of 10:1 (protein solution:acetate buffer).
-
Incubation: Incubate the mixture for 24 hours at 4°C. During this time, gently invert the tube a few times to agitate the solution. The solution should become cloudy as crystals form.
-
Washing the Crystals: Centrifuge the crystal-containing suspension at 400 x g for 5 minutes. Carefully remove the supernatant and wash the crystal pellet three times with sterile, endotoxin-free PBS.
-
Resuspension: Resuspend the final crystal pellet in sterile, endotoxin-free PBS to the desired concentration for your assay.
-
Concentration Determination: To determine the total protein concentration of the crystal suspension, take a small aliquot (e.g., 20 µl) and solubilize it in an equal volume of 6 M guanidinium hydrochloride. Measure the absorbance at 280 nm.[5][9]
-
Storage: Crystalline this compound suspensions in PBS can be stored at 4°C for short-term use. The long-term stability of the crystalline form in suspension should be determined empirically.
Experimental Workflows and Signaling Pathways
This compound is known to be a marker of M2 macrophages and has been suggested to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][6] The following diagrams illustrate the experimental workflow for analyzing this compound expression in polarized macrophages and the EGFR signaling cascade.
Workflow for M2 Macrophage Polarization and this compound Analysis.
Simplified EGFR Signaling Pathway potentially activated by this compound.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR Signaling Pathway | Sino Biological [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. On protein solubility in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ym1 protein crystals promote type 2 immunity [elifesciences.org]
- 10. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
YM-1 experimental design for efficacy studies
Application Notes and Protocols for Efficacy Studies of YM-1, a Novel TK-X Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of the receptor tyrosine kinase TK-X, a critical oncogenic driver in a subset of non-small cell lung cancers (NSCLC). Overexpression and activating mutations of TK-X lead to constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK cascades, promoting cell proliferation, survival, and angiogenesis.[1][2][3][4] These pathways are central to the development and progression of NSCLC.[1][3][4][5] this compound is designed to specifically target and inhibit the kinase activity of TK-X, thereby blocking these oncogenic signals. This document provides detailed protocols for in vitro and in vivo efficacy studies to evaluate the therapeutic potential of this compound in NSCLC models.
In Vitro Efficacy Studies
A crucial first step in evaluating a new kinase inhibitor is to assess its activity and potency in a cellular context.[6][7]
Cell Viability and Proliferation Assays
These assays determine the concentration of this compound required to inhibit cancer cell growth and are essential for calculating the IC50 value (the concentration that inhibits 50% of cell viability).[6]
Table 1: Representative IC50 Values for this compound in NSCLC Cell Lines
| Cell Line | TK-X Status | This compound IC50 (nM) |
| NCI-H3255 | TK-X Mutant (Active) | 15 |
| HCC827 | TK-X Mutant (Active) | 25 |
| A549 | TK-X Wild-Type | >10,000 |
| H1975 | TK-X Wild-Type | >10,000 |
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay [8][9][10][11]
This assay quantifies ATP, an indicator of metabolically active cells.[10][11]
Materials:
-
NSCLC cell lines (e.g., NCI-H3255, HCC827, A549, H1975)
-
Appropriate cell culture medium and serum
-
This compound compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the this compound dilutions and a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[9]
-
Add CellTiter-Glo® Reagent to each well, with the volume being equal to the volume of the cell culture medium.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assays
These assays determine if this compound induces programmed cell death in cancer cells.
Table 2: this compound Induced Apoptosis in NSCLC Cells
| Cell Line | Treatment (100 nM this compound, 48h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| NCI-H3255 | This compound | 4.5 |
| HCC827 | This compound | 3.8 |
| A549 | This compound | 1.1 |
Protocol 2: Caspase-Glo® 3/7 Assay [12][13][14]
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[14]
Materials:
-
Treated cell lysates from cell viability experiments
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed and treat cells with this compound as described in the cell viability protocol for 48 hours.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure luminescence.
-
Express results as fold change in caspase activity relative to the vehicle control.
Target Engagement and Pathway Modulation
Western blotting is used to confirm that this compound is inhibiting its target, TK-X, and modulating the downstream signaling pathways.[15][16][17]
Protocol 3: Western Blot Analysis [15][16][17]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[17]
-
Primary antibodies (e.g., anti-p-TK-X, anti-TK-X, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound (e.g., for 2-24 hours) and a vehicle control.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15][16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
In Vivo Efficacy Studies
In vivo studies are critical for evaluating the anti-tumor activity of this compound in a living organism.[6]
Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are commonly used for preclinical NSCLC studies.[18][19][20][21][22][23][24]
Table 3: In Vivo Efficacy of this compound in an NCI-H3255 Xenograft Model
| Treatment Group | Dose (mg/kg, daily, PO) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +2 |
| This compound | 10 | 45 | +1 |
| This compound | 25 | 75 | -3 |
| This compound | 50 | 95 | -8 |
Protocol 4: NSCLC Xenograft Efficacy Study [25][26]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
NSCLC cells (e.g., NCI-H3255)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant NSCLC cells mixed with Matrigel into the flanks of the mice.[26]
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control and different doses of this compound).
-
Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage).[27]
-
Measure tumor volume and body weight 2-3 times per week.[28]
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-TK-X).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Visualizations
Signaling Pathways
// Nodes YM1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TKX [label="TK-X Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges YM1 -> TKX [arrowhead=tee, color="#EA4335"]; TKX -> PI3K [color="#4285F4"]; TKX -> RAS [color="#4285F4"]; PI3K -> AKT [color="#FBBC05"]; AKT -> mTOR [color="#FBBC05"]; mTOR -> Proliferation [color="#FBBC05"]; RAS -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Proliferation [color="#34A853"]; } Caption: this compound inhibits TK-X, blocking downstream PI3K/AKT/mTOR and RAS/MEK/ERK signaling.
Experimental Workflow
// Nodes InVitro [label="In Vitro Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellViability [label="Cell Viability\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assays\n(Caspase Activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(Pathway Modulation)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Xenograft [label="NSCLC Xenograft Model\n(Tumor Growth Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Analysis [label="Pharmacodynamic Analysis\n(Target Engagement in Tumors)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges InVitro -> CellViability; InVitro -> Apoptosis; InVitro -> WesternBlot; CellViability -> InVivo; Apoptosis -> InVivo; WesternBlot -> InVivo; InVivo -> Xenograft; Xenograft -> PD_Analysis; } Caption: Workflow for evaluating the efficacy of this compound from in vitro to in vivo studies.
References
- 1. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rombio.unibuc.ro [rombio.unibuc.ro]
- 3. [PI3K/Akt/mTOR signaling pathway and non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/Akt/mTOR pathway in non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. youtube.com [youtube.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. Using Terminal Transferase-mediated dUTP Nick End-labelling (TUNEL) and Caspase 3/7 Assays to Measure Epidermal Cell Death in Frogs with Chytridiomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. championsoncology.com [championsoncology.com]
- 20. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. [18F]FDG PET/CT reveals HPA axis hyperactivity in lung cancer: prognostic value and therapeutic potential | springermedizin.de [springermedizin.de]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring YM-1 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-1, a chitinase-like lectin primarily found in rodents, plays a significant role in inflammatory and immune responses. Its ability to bind to various carbohydrate structures, particularly those containing a free amine group like glucosamine (GlcN) and the glycosaminoglycan heparin, is central to its biological function. Understanding the binding affinity of this compound to its ligands is crucial for elucidating its mechanism of action and for the development of potential therapeutic modulators.
These application notes provide an overview of the key techniques used to measure the binding affinity of this compound to its binding partners. Detailed protocols for Surface Plasmon Resonance (SPR), a powerful technique for real-time binding analysis, and heparin affinity chromatography, a method for assessing binding to heparin, are provided.
Key Binding Partners of this compound
This compound has been shown to interact with specific saccharides and glycosaminoglycans. The primary ligands of interest for binding affinity studies include:
-
Saccharides with a free amine group: Glucosamine (GlcN), Galactosamine (GalN), and polymers of GlcN.[1]
-
Heparin and Heparan Sulfate: These complex glycosaminoglycans are considered potential physiological ligands for this compound.[1]
It is noteworthy that while this compound shares structural homology with chitinases, it does not possess chitinase activity.[1] There is also evidence suggesting that this compound may lack affinity for N-acetylglucosamine (GlcNAc), highlighting the importance of the free amine group for binding.
Techniques for Measuring this compound Binding Affinity
Several biophysical techniques can be employed to quantitatively measure the binding affinity of this compound to its ligands. The choice of technique will depend on the specific research question, the nature of the ligand, and the available instrumentation.
1. Surface Plasmon Resonance (SPR):
SPR is a highly sensitive, label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data on the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated. SPR has been successfully used to analyze the binding of this compound to saccharides and heparin.[1]
2. Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes that occur upon binding of a ligand to a protein. It is a powerful technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
3. Fluorescence Polarization (FP):
FP is a solution-based technique that measures the change in the polarization of fluorescently labeled light upon binding of a small fluorescently labeled ligand to a larger protein. It is a robust and high-throughput method suitable for determining binding affinities.
4. Affinity Chromatography:
Heparin affinity chromatography can be used to qualitatively and semi-quantitatively assess the binding of this compound to heparin. By applying a sample containing this compound to a heparin-sepharose column and then eluting with a salt gradient, the strength of the interaction can be inferred from the salt concentration required to elute the protein.
Quantitative Binding Affinity Data
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Analysis of this compound Binding to Heparin
This protocol provides a general framework for analyzing the interaction between this compound and heparin using SPR. Optimization of specific parameters will be required.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip)
-
Recombinant this compound protein (purified)
-
Heparin (biotinylated or suitable for amine coupling)
-
SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (e.g., Amine Coupling Kit: EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., high salt buffer, low pH buffer)
Experimental Workflow:
Caption: Workflow for SPR analysis of this compound binding to heparin.
Methodology:
-
Ligand Immobilization (Heparin):
-
Activate the surface of a sensor chip (e.g., CM5) using a standard amine coupling procedure with EDC/NHS.
-
Inject heparin over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without heparin immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound protein in SPR running buffer. A typical concentration range might be from low nanomolar to micromolar, depending on the expected affinity.
-
Inject the this compound solutions over the heparin-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the association phase, switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a pulse of high salt concentration) to remove bound this compound from the heparin surface.
-
Ensure that the regeneration step does not denature the immobilized heparin.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the heparin-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Protocol 2: Heparin Affinity Chromatography of this compound
This protocol describes a method to assess the binding of this compound to heparin using affinity chromatography.
Materials:
-
Heparin-Sepharose column
-
Purified this compound protein or cell lysate containing this compound
-
Binding Buffer: A low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Elution Buffer: A high-salt buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1 M NaCl)
-
Wash Buffer: Binding buffer with a slightly increased salt concentration (e.g., 100-200 mM NaCl)
-
Chromatography system or peristaltic pump
Experimental Workflow:
Caption: Workflow for heparin affinity chromatography of this compound.
Methodology:
-
Column Equilibration:
-
Equilibrate the heparin-sepharose column with 5-10 column volumes of Binding Buffer at a low flow rate.
-
-
Sample Loading:
-
Load the this compound sample (in Binding Buffer) onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Wash Buffer to remove any non-specifically bound proteins.
-
-
Elution:
-
Elute the bound this compound from the column using a linear gradient of NaCl from the Wash Buffer concentration up to 1 M in the Elution Buffer. Alternatively, a step elution with increasing salt concentrations can be performed.
-
-
Fraction Analysis:
-
Collect fractions during the elution step.
-
Analyze the collected fractions by SDS-PAGE and Western blotting (using an anti-YM-1 antibody) to determine the salt concentration at which this compound elutes. A higher salt concentration required for elution indicates a stronger binding affinity to heparin.
-
Signaling Pathways and Logical Relationships
The precise signaling pathways initiated by this compound binding are still under investigation. However, its interaction with cell surface heparan sulfate proteoglycans is thought to be a key initiating event. This binding could lead to the clustering of receptors and the activation of downstream signaling cascades involved in inflammation and immune modulation.
Caption: Putative signaling initiation by this compound binding to cell surface HSPGs.
Conclusion
The measurement of this compound binding affinity is essential for a deeper understanding of its biological roles. While quantitative data remains scarce, the protocols and techniques outlined in these application notes provide a solid foundation for researchers to characterize the interactions of this compound with its carbohydrate ligands. The use of techniques like SPR will be instrumental in filling the existing knowledge gaps regarding the precise binding kinetics and affinities of this important immunomodulatory protein.
References
Application Note: Western Blot Analysis of YM-1 (CHI3L3)
Introduction
YM-1, also known as Chitinase 3-like 3 (CHI3L3), is a secreted, chitinase-like protein that belongs to the glycosyl hydrolase family 18. Despite sharing homology with chitinases, it lacks enzymatic activity.[1][2] this compound is a rodent-specific protein with a predicted molecular weight of approximately 44.5 kDa. It is primarily produced by alternatively activated macrophages (M2) and neutrophils and is often used as a marker for the M2 phenotype.[1][3] this compound expression is induced by type 2 cytokines, such as IL-4 and IL-13, and it is involved in modulating inflammatory responses, including those related to allergies and parasitic infections.[1] This document provides a detailed protocol for the detection of this compound in cell lysates and tissue homogenates using Western blot analysis.
Principle
Western blotting is a technique used to detect a specific protein within a complex mixture. The procedure involves separating proteins by size via gel electrophoresis, transferring the separated proteins to a solid support membrane, and then probing the membrane with an antibody specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, allowing for the visualization and quantification of the target protein.
Experimental Protocols
A. Sample Preparation (Cell Lysate)
-
Cell Culture and Treatment: Culture cells to the desired confluency. If applicable, treat cells with appropriate stimuli (e.g., IL-4) to induce this compound expression.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer with protease inhibitors to the cells (e.g., 1 mL for a 10 cm dish).[4] Scrape the cells and transfer the suspension to a microcentrifuge tube.[4]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[4][5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
Sample Preparation for Electrophoresis: Mix the desired amount of protein (typically 20-40 µg) with 4X SDS-PAGE sample buffer. Heat the mixture at 95-100°C for 5 minutes.[6]
B. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples and a pre-stained protein ladder into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.[5] Given this compound's molecular weight of ~45 kDa, these gel percentages provide optimal resolution.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system. Ensure complete contact between the gel and the membrane. Transfer is typically performed at 100V for 60-90 minutes or overnight at a lower voltage in a cold room.[4]
C. Immunodetection
-
Blocking: After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[6][7] Blocking prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in the blocking buffer according to the manufacturer's recommended dilution (a starting point of 1:1000 is common).[6] Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[7]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer. This incubation is typically for 1 hour at room temperature with gentle agitation.[6]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove the unbound secondary antibody.[6]
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane completely in the substrate for 1-5 minutes.[6]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.
Data Presentation
Table 1: Recommended Reagent Concentrations and Volumes
| Reagent/Parameter | Recommended Value/Range | Notes |
| Total Protein Load | 20 - 40 µ g/lane | Adjust based on this compound expression level. |
| SDS-PAGE Gel | 10% or 12% Acrylamide | Optimal for resolving proteins in the 45 kDa range. |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | BSA is preferred for phospho-protein detection.[6] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimize based on antibody performance. Start at 1:1000.[6] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Follow manufacturer's recommendations. |
| Wash Buffer | 1X TBST (0.1% Tween 20) | --- |
Table 2: Incubation Times and Temperatures
| Step | Duration | Temperature |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | Overnight OR 1-2 hours | 4°C OR Room Temperature |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
| Washes (x3) | 5 - 10 minutes each | Room Temperature |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Western blot analysis.
This compound Signaling Pathway
Caption: IL-4/IL-13 signaling induces this compound expression via STAT6.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. addgene.org [addgene.org]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
YM-1 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the rodent-specific chitinase-like protein, YM-1 (also known as Chil3). The information addresses common sources of experimental variability to help ensure more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a rodent-specific chitinase-like protein that, despite its name, lacks chitin-degrading enzymatic activity.[1][2][3] It is primarily secreted by alternatively activated macrophages (M2a), neutrophils, and microglia.[1][2][4] Researchers commonly use this compound as a marker for M2 macrophage polarization in mice, particularly in studies related to type 2 immunity, allergic inflammation, parasitic infections, and tissue repair.[1][5][6]
Q2: I am seeing significant variation in this compound expression between different mouse strains. Is this normal?
A2: Yes, this is a well-documented issue. This compound expression is known to vary significantly between different inbred mouse strains due to natural genetic polymorphisms, including gene duplication and variations in the promoter region.[7][8] For example, C57BL/6 strains, which have a gene duplication, generally show higher this compound expression compared to strains like RIIIS/J, which have low to absent expression.[7][9] This genetic variability is a major source of experimental inconsistency.
Q3: Can I translate my findings on this compound directly to human studies?
A3: Direct translation is not recommended. This compound is a rodent-specific protein with no direct human ortholog.[2][10] While humans have other chitinase-like proteins, such as YKL-40, their functions and regulation may not be identical to this compound. Therefore, while this compound is a useful marker in mouse models, caution should be exercised when extrapolating findings to human physiology and disease.
Q4: My in vitro and in vivo results with recombinant this compound are inconsistent. What could be the cause?
A4: Inconsistency with recombinant this compound can stem from several factors:
-
Source and Purity: Recombinant this compound is produced in various expression systems (e.g., HEK293 cells, mouse myeloma cells), which can affect post-translational modifications.[11][12] Ensure you are using a high-purity protein with low endotoxin levels.[12]
-
Soluble vs. Crystalline Form: this compound can form crystals, and the crystalline form has been shown to be a more potent stimulator of type 2 immunity than the soluble form.[13][14] The aggregation state of your recombinant protein could therefore significantly impact experimental outcomes.
-
Bioactivity: The biological activity of recombinant proteins can vary between lots and manufacturers. It is advisable to test the activity of each new batch.[11]
Q5: Is this compound solely a marker of M2 macrophages, or does it have a functional role?
A5: While widely used as an M2 marker, this compound is not merely a passive indicator.[1][5] It has complex and sometimes contradictory immunoregulatory functions.[1][2] For instance, some studies suggest this compound can limit M2 polarization by downregulating STAT6 and PPAR-γ activation.[1][15] It also plays a role in recruiting neutrophils and eosinophils and modulating T-cell responses.[1][15] This dual role as both a marker and a modulator can complicate data interpretation.
Troubleshooting Guides
Issue 1: Low or Undetectable this compound Expression
Potential Cause 1: Mouse Strain Selection Your chosen mouse strain may naturally have low this compound expression.
-
Troubleshooting Step: Verify the known this compound expression status of your mouse strain. If your experiment requires high this compound expression, consider using a strain known to have higher levels, such as those from a C57BL/6 background.
Potential Cause 2: Inappropriate Cell Type or Tissue this compound expression is cell-type and context-specific.
-
Troubleshooting Step: Confirm that you are analyzing a cell type and tissue where this compound is expected to be expressed under your experimental conditions. Expression is typically high in alveolar macrophages in the lung, particularly after stimulation with IL-4 and IL-13.[4][7]
Potential Cause 3: Suboptimal Macrophage Polarization Your in vitro M2 polarization protocol may be inefficient.
-
Troubleshooting Step: Ensure your polarization protocol using IL-4 and IL-13 is optimized. Check the expression of other M2 markers, such as Arginase-1 (Arg1) and Fizz1, to confirm successful polarization.
Issue 2: High Variability in Experimental Readouts
Potential Cause 1: Inconsistent Mouse Genetics You may be using mice with a mixed or undefined genetic background.
-
Troubleshooting Step: Use mice from a well-defined inbred strain from a reputable vendor to minimize genetic variability.
Potential Cause 2: Recombinant Protein Aggregation Your recombinant this compound may be forming crystals, leading to enhanced and variable immune responses.
-
Troubleshooting Step: When preparing recombinant this compound, be mindful of the buffer conditions and protein concentration, which can influence crystal formation.[14] Consider analyzing the aggregation state of your protein if you observe unexpectedly potent inflammatory responses.
Data and Protocols
Table 1: this compound Expression in Common Mouse Strains
| Mouse Strain | This compound Gene Status | Typical this compound Expression Level | Reference |
| C57BL/6 | Duplication | High | [7][9] |
| B10.RIII | Single Copy | High | [7][9] |
| Balb/c | Single Copy | Moderate to High | [7][9] |
| RIIIS/J | Single Copy | Low to Absent | [7][8] |
Experimental Protocol: In Vitro M2 Macrophage Polarization for this compound Induction
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to an M2 phenotype, which is characterized by high this compound expression.
-
Isolation of Bone Marrow Cells: Euthanize mice and isolate femur and tibia bones. Flush the bone marrow with sterile PBS.
-
Cell Culture: Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of M-CSF for 7 days to differentiate them into BMDMs.
-
M2 Polarization: After 7 days, replace the medium with fresh medium containing 20 ng/mL of IL-4 and 20 ng/mL of IL-13 to induce M2 polarization.[7]
-
Analysis: Harvest the cells after 24-48 hours. This compound expression can be quantified by RT-qPCR at the mRNA level or by Western blotting at the protein level.[16]
Visualizations
Signaling Pathways and Workflows
Caption: Regulatory pathway of this compound expression and its downstream immunological functions.
Caption: A logical workflow for troubleshooting common sources of this compound experimental variability.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 3. Irreversible evolutionary loss of chitin-degrading ability in the chitinase-like protein Ym1 under positive selection in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update on Ym1 and its immunoregulatory role in diseases | Semantic Scholar [semanticscholar.org]
- 6. Pathological examination of Ym1, a chitinase family protein, in Mesocestoides corti-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Recombinant Mouse YM1/ECF-L/Chil3 Protein (His Tag) - Elabscience® [elabscience.com]
- 13. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 14. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
improving YM-1 solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the YM-1 protein in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as Chitinase-3-like protein 3 or Chil3) is a secreted glycoprotein that belongs to the glycosyl hydrolase family 18.[1] It is primarily expressed by macrophages and neutrophils in rodents.[1][2] While it shares structural similarities with chitinases, it lacks chitinolytic activity.[1] A key concern for researchers is that this compound has a propensity to form crystals, both in vivo at sites of inflammation and in vitro, which can complicate experimental procedures.[3][4] The formation of these crystals indicates that the protein is precipitating out of solution, highlighting the importance of optimizing its solubility for reliable experimental results.
Q2: My this compound protein is precipitating out of solution. What are the likely causes?
This compound precipitation and crystallization can be influenced by several factors:
-
pH: this compound is known to be less soluble at acidic pH. For instance, crystallization can be induced at a pH of 4.6.[3] The isoelectric point (pI) of a protein is the pH at which it has no net electrical charge, and proteins are often least soluble at their pI.
-
High Protein Concentration: As with many proteins, high concentrations of this compound can favor aggregation and precipitation.
-
Inappropriate Buffer Conditions: The composition of the buffer, including the type of buffering agent and the presence or absence of salts, can significantly impact this compound solubility.
-
Temperature: Temperature fluctuations can affect protein stability and solubility.
-
Presence of Nucleation Sites: Impurities or surfaces can act as sites for crystal formation to begin.
Q3: What is the recommended buffer for dissolving and storing this compound?
Based on information from commercially available recombinant this compound, a phosphate-buffered saline (PBS) solution is recommended for reconstitution.[3] For long-term storage, it is advisable to use a carrier protein (such as 0.1% BSA or 5% HSA) to enhance stability. Another option is to lyophilize the protein from a solution containing cryoprotectants and stabilizers.
Q4: Can I use additives to improve the solubility of this compound?
Yes, various additives can be used to enhance protein solubility and prevent aggregation. While specific data for this compound is limited, general strategies for improving protein solubility are applicable. These additives can be categorized as:
-
Salts: Low to moderate concentrations of salts like NaCl can improve solubility through a "salting-in" effect. However, very high salt concentrations can lead to "salting-out" and cause precipitation.
-
Sugars and Polyols: Sucrose, glycerol, and sorbitol can stabilize protein structure and increase solubility.
-
Detergents: Non-ionic detergents like Tween 80 can be used at low concentrations to prevent aggregation.
-
Amino Acids: Arginine and glutamic acid are known to suppress protein aggregation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates immediately upon reconstitution. | The buffer pH is close to the isoelectric point of this compound. | Reconstitute in a buffer with a pH further away from the pI. A neutral pH, such as that provided by PBS (pH 7.4), is a good starting point. |
| The protein concentration is too high. | Reconstitute to a lower concentration. It is not recommended to reconstitute to a concentration less than 100 µg/mL in ddH₂O. | |
| The buffer lacks necessary stabilizing agents. | Add stabilizers such as glycerol (5-20%), sucrose (5-10%), or a non-ionic detergent like Tween 80 (0.05%). | |
| This compound precipitates over time during storage. | The protein is unstable at the storage temperature. | For short-term storage (up to one week), 4°C is acceptable. For longer-term storage, aliquot the protein solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| The buffer composition is not optimal for long-term stability. | Add a carrier protein (e.g., 0.1% BSA) or cryoprotectants like glycerol to the storage buffer. | |
| This compound forms crystals during an experiment. | The experimental buffer conditions (e.g., low pH, high salt) favor crystallization. | Adjust the pH of your experimental buffer to be more neutral. If high salt is required, screen different salt concentrations to find a balance between experimental needs and protein solubility. |
| The protein concentration is too high for the experimental conditions. | Perform the experiment at a lower this compound concentration if possible. |
Quantitative Data Summary
Table 1: Effect of pH and Salt on this compound Solubility
| Factor | Condition | Effect on Solubility | Rationale |
| pH | Acidic (e.g., pH 4.6) | Decreased | Approaches the isoelectric point, reducing electrostatic repulsion and promoting aggregation/crystallization.[3] |
| Neutral (e.g., pH 7.4) | Increased | The protein carries a net charge, leading to greater electrostatic repulsion between molecules. | |
| Salt (e.g., NaCl) | Low to Moderate Concentration | Increased ("Salting-in") | Ions shield charges on the protein surface, reducing intermolecular attractions that can lead to aggregation. |
| High Concentration (e.g., 1 M Sodium Acetate) | Decreased ("Salting-out") | High salt concentrations compete for water molecules, reducing protein hydration and promoting protein-protein interactions.[3] |
Table 2: Recommended Buffer Additives for Improving this compound Solubility
| Additive | Recommended Starting Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure by being preferentially excluded from the protein surface, which favors a more compact, soluble state. |
| Sucrose | 5-10% (w/v) | Acts as an osmolyte and cryoprotectant, stabilizing the native protein conformation. |
| Tween 80 | 0.05% (v/v) | Non-ionic detergent that reduces surface tension and prevents non-specific aggregation. |
| Arginine | 50-100 mM | Can suppress protein aggregation by interacting with hydrophobic patches on the protein surface. |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Acts as a carrier protein to stabilize this compound, especially at low concentrations. |
Experimental Protocols
Protocol 1: Reconstitution and Solubilization of Lyophilized this compound
-
Preparation of Reconstitution Buffer:
-
Prepare a sterile Phosphate-Buffered Saline (PBS) solution at pH 7.4.
-
For enhanced stability, consider adding one or more of the following to the PBS:
-
Glycerol to a final concentration of 10% (v/v).
-
Sucrose to a final concentration of 5% (w/v).
-
Tween 80 to a final concentration of 0.05% (v/v).
-
-
Filter the final buffer solution through a 0.22 µm filter.
-
-
Reconstitution Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of the prepared reconstitution buffer to achieve the desired final concentration (a starting concentration of 100 µg/mL to 1 mg/mL is recommended).
-
Gently swirl or pipette up and down to dissolve the protein. Avoid vigorous vortexing, which can cause denaturation and aggregation.
-
Allow the solution to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to one week), store at 4°C.
-
For long-term storage, add a carrier protein like BSA to a final concentration of 0.1% (w/v), aliquot the solution into single-use volumes, and store at -20°C or -80°C.
-
Protocol 2: Dissolving this compound Crystals
This protocol is for situations where this compound has precipitated or formed crystals and needs to be resolubilized. Note that resolubilization may not always result in a fully active protein.
-
Crystal Collection:
-
Centrifuge the sample containing this compound crystals at a low speed (e.g., 500 x g) for 5 minutes to pellet the crystals.
-
Carefully remove the supernatant.
-
-
Solubilization:
-
Add a solubilization buffer with a pH away from the acidic range. A good starting point is a Tris-based buffer at pH 8.0 (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Gently resuspend the crystal pellet in the solubilization buffer.
-
Incubate at room temperature with gentle agitation for 30-60 minutes.
-
If crystals persist, consider adding a low concentration of a mild denaturant like urea (e.g., 1-2 M) to the solubilization buffer. This may help to unfold and resolubilize the protein. Note that subsequent dialysis or buffer exchange will be necessary to remove the denaturant and refold the protein.
-
-
Clarification and Assessment:
-
Centrifuge the solution at a high speed (e.g., 15,000 x g) for 15 minutes to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized this compound.
-
Determine the protein concentration (e.g., using a Bradford assay or measuring A280).
-
It is highly recommended to assess the structural integrity and activity of the resolubilized protein using appropriate techniques (e.g., SDS-PAGE, functional assays).
-
Visualizations
Caption: Workflow for solubilizing lyophilized this compound protein.
Caption: Key factors that influence the solubility of this compound protein.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular expression of murine Ym1 and Ym2, chitinase family proteins, as revealed by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ym1 is a neutrophil granule protein that crystallizes in p47phox-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-1 Off-Target Effects: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of the Hsp70 inhibitor, YM-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also known as YM-01) is a cell-permeable, allosteric inhibitor of Heat shock protein 70 (Hsp70). It is a more stable analog of the rhodacyanine dye MKT-077.[1][2] this compound binds to the nucleotide-binding domain of Hsp70, adjacent to the ATP/ADP pocket, thereby modulating its chaperone activity.[3] This inhibition leads to the destabilization and degradation of Hsp70 client proteins, many of which are oncoproteins such as Akt, Raf-1, and BRD4.[3][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound stem from its inhibition of Hsp70. These include the induction of cell death in cancer cells, upregulation of p53 and p21 proteins, and the degradation of key oncogenic proteins.[5] For example, this compound has been shown to promote the Hsp70-dependent ubiquitination and subsequent proteasomal degradation of BRD4, a critical transcriptional regulator in many cancers.[4]
Q3: What are the potential off-target effects of this compound?
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of a structurally unrelated Hsp70 inhibitor: If a different Hsp70 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Rescue experiments: Overexpression of Hsp70 or a drug-resistant mutant of Hsp70 should reverse the observed phenotype if it is on-target.
-
Dose-response analysis: On-target effects should correlate with the potency of this compound for Hsp70 inhibition.
-
Knockdown/knockout of the target: Using siRNA or CRISPR to deplete Hsp70 should phenocopy the effects of this compound if they are on-target.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity at Low this compound Concentrations
-
Possible Cause: Off-target mitochondrial toxicity. The rhodacyanine core of this compound can lead to its accumulation in mitochondria, disrupting mitochondrial membrane potential and function, independent of Hsp70 inhibition.[6]
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Perform assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining), cellular respiration (e.g., Seahorse assay), and reactive oxygen species (ROS) production.
-
Compare with a Non-Rhodacyanine Hsp70 Inhibitor: If available, test a structurally different Hsp70 inhibitor to see if it recapitulates the toxicity.
-
Lower this compound Concentration: Determine the minimal concentration of this compound required to see on-target Hsp70 inhibition (e.g., degradation of a known client protein) and use concentrations in that range for your experiments.
-
Issue 2: Observed Phenotype Does Not Correlate with Hsp70 Client Protein Degradation
-
Possible Cause: The phenotype may be due to an off-target effect of this compound on an unknown protein or pathway.
-
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of this compound to other proteins in a cellular context.[8][9]
-
Conduct Affinity Purification-Mass Spectrometry (AP-MS): Use a tagged version of this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.[10][11]
-
Kinome Profiling: Although this compound is not primarily a kinase inhibitor, broad kinase screening (e.g., KINOMEscan) can rule out significant off-target kinase activity.
-
Issue 3: Inconsistent Results Across Different Cell Lines
-
Possible Cause: The expression levels of Hsp70 and its co-chaperones, as well as the dependency on specific client proteins, can vary significantly between cell lines. Additionally, differences in mitochondrial function and drug transporter expression can alter sensitivity to off-target effects.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: Perform baseline Western blots to determine the expression levels of Hsp70, key client proteins (e.g., Akt, BRD4), and mitochondrial markers.
-
Standardize Experimental Conditions: Ensure consistent cell passage number, seeding density, and media conditions for all experiments.
-
Perform Dose-Response Curves for Each Cell Line: Determine the IC50/EC50 values for this compound in each cell line to establish their relative sensitivities.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| On-Target Activity | |||
| Hsp70 Binding IC50 | 8.2 µM | Biochemical assay | [5] |
| nNOS Ubiquitination EC50 | ~36 µM | In vitro ubiquitination assay | [12] |
| Cellular Activity | |||
| HeLa Cell Death | Effective at 5-10 µM | 24-48 hour treatment | [5] |
| hTERT-RPE1 Growth Arrest | Effective at 5-10 µM | 24-48 hour treatment | [5] |
| Various Cancer Cell Lines EC50 | Low micromolar | Anti-cancer activity | [3] |
| Analog (MKT-077) Cellular Activity | |||
| Human Cancer Cell Lines IC50 | 2.0-10.1 mg/ml | In vitro growth inhibition | [13] |
| Human Splenic Cells IC50 | 47.1 ± 12.4 mg/ml | In vitro growth inhibition | [13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the binding of this compound to its target (Hsp70) and potential off-targets in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blot for the protein of interest (e.g., Hsp70 and other potential off-targets). A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding ligand.[8][9]
Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol outlines a general workflow for identifying proteins that interact with this compound.
-
Bait Preparation: Synthesize a version of this compound that is conjugated to a linker with an affinity tag (e.g., biotin or a clickable alkyne group).
-
Cell Lysis: Prepare a native protein lysate from the cells of interest.
-
Affinity Purification: Incubate the cell lysate with the tagged this compound. Use affinity beads (e.g., streptavidin-agarose for a biotin tag) to capture the tagged this compound and any interacting proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down with this compound.[10][11]
Visualizations
Caption: Hsp70 Signaling Pathway and Point of this compound Inhibition.
Caption: Logical Workflow for Troubleshooting this compound Off-Target Effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. YM-01 (this compound), allosteric Hsp70 modulator (CAS 409086-68-6) | Abcam [abcam.com]
- 3. YM-01 | HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic analysis and antitumor efficacy of MKT-077, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening identifies a novel small-molecule modulator of Hsp70 that selectively enhances ubiquitination and degradation of misfolded neuronal NO synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
YM-1 Technical Support Center: Troubleshooting Stability and Degradation
Welcome to the YM-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the rodent-specific chitinase-like protein, this compound (also known as Chil3). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in experimental settings.
FAQs: Quick Answers to Common Questions
Q1: What is the recommended storage condition for recombinant this compound?
A: For long-term storage, lyophilized this compound is recommended to be stored at -20°C or -80°C, where it can be stable for up to 12 months.[1][2] Once reconstituted, the protein solution can be stored at 4°C for up to one week.[1][2] For longer-term storage of the reconstituted protein, it is advisable to add a cryoprotectant like glycerol (10-50% final concentration), aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[1][3]
Q2: My this compound protein is precipitating out of solution. What could be the cause?
A: this compound has a known tendency to form crystals, especially at high concentrations.[4][5] Precipitation could be due to several factors including high protein concentration, improper buffer conditions (pH and ionic strength), or repeated freeze-thaw cycles which can lead to aggregation.[3][6] Ensure your protein concentration is within a stable range (generally recommended >1 mg/mL to avoid adsorption to surfaces, but high concentrations of this compound may promote crystallization) and that your buffer pH is optimal for this compound stability.[3][7]
Q3: I am observing a rapid loss of this compound in my cell-based assay. What degradation pathways might be involved?
A: While specific degradation pathways for this compound are not extensively characterized, it is suggested that "abnormal protein degradation" can lead to its accumulation and crystallization in vivo.[4] In general, intracellular proteins are degraded via the ubiquitin-proteasome system (UPS) and the lysosomal pathway.[8][9] To investigate which pathway might be involved in your experiment, you can use specific inhibitors. For example, a proteasome inhibitor (e.g., MG132) or a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) can be used to see if this compound levels are stabilized.
Q4: Does the soluble and crystalline form of this compound behave differently in experiments?
A: Yes, the physical state of this compound is critical to its biological function. Studies have shown that crystalline this compound, but not the soluble form, can stimulate innate and adaptive immunity.[5][10] It is important to be aware that soluble this compound can crystallize in vivo, which may affect experimental outcomes.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Low yield of recombinant this compound | Codon mismatch between the expression vector and the host system. | Optimize the codon usage of your this compound construct for the specific expression host (e.g., E. coli, mammalian cells). |
| Formation of insoluble inclusion bodies in the expression host. | Lower the induction temperature during expression to slow down protein synthesis and promote proper folding. Co-express with molecular chaperones to assist in folding. | |
| Protein toxicity to the host cells. | Use a tightly regulated expression system to minimize basal expression before induction.[11] | |
| This compound aggregation or precipitation during purification | Inappropriate buffer conditions (pH, ionic strength). | Optimize the purification buffer. The pH should ideally be around the protein's isoelectric point for maximum stability.[3] |
| High protein concentration. | Maintain the protein concentration at an optimal level. While low concentrations (<1 mg/mL) can lead to instability and loss due to adsorption, high concentrations of this compound may lead to crystallization.[12] | |
| Presence of proteases. | Add protease inhibitors to your lysis and purification buffers.[7] | |
| Inconsistent results in functional assays | Presence of both soluble and crystalline this compound. | Characterize the physical state of your this compound preparation using methods like dynamic light scattering or microscopy. Be aware that soluble this compound can crystallize in certain conditions.[5] |
| Degradation of this compound in the assay medium. | Determine the half-life of this compound under your specific assay conditions. Consider adding protease inhibitors if degradation is suspected. | |
| Repeated freeze-thaw cycles of the protein stock. | Aliquot your purified this compound into single-use vials to avoid multiple freeze-thaw cycles.[2][3] |
Experimental Protocols & Methodologies
General Protein Stability Assessment Workflow
This workflow outlines a general approach to assess the stability of your this compound preparation.
References
- 1. cusabio.com [cusabio.com]
- 2. Reconstitution and Storage of Recombinant Proteins - Chamot Biology [admin.en.chamot-bio.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 6. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 7. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 8. Regulation of proteasomal degradation by modulating proteasomal initiation regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasomal Degradation Machinery: Favorite Target of HIV-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
YM-1 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the YM-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experiments involving this compound (Chitinase-3-like protein 3 or Chil3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an experimental marker?
This compound is a rodent-specific chitinase-like protein that, despite its homology to chitinases, lacks enzymatic activity.[1][2] It is primarily expressed by alternatively activated macrophages (M2a), neutrophils, and microglia.[1][3] this compound is commonly used as a marker for M2 macrophage polarization, which is associated with anti-inflammatory and tissue repair processes.[1][3] Its expression is strongly induced by type 2 cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][4]
Q2: I am observing high variability in this compound expression between samples that should be similar. What are the potential causes?
Inconsistent this compound expression can arise from several factors:
-
Cell Culture Conditions: The polarization of macrophages to the M2 phenotype is sensitive to the cellular microenvironment. Variations in cell density, passage number, and media supplements can lead to differing levels of this compound expression.
-
Stimulation Conditions: The concentration and purity of cytokines (IL-4, IL-13) used for M2 polarization are critical.[1] Ensure consistent and validated reagents are used across all experiments.
-
Sample Handling and Storage: this compound is a secreted protein, but it can also be found intracellularly.[5] Improper sample collection, lysis, or storage can lead to protein degradation or loss. For long-term stability, storing samples at -80°C is recommended.[6]
-
Genetic Background of Mice: Different mouse strains can exhibit variations in this compound expression.[7] It is crucial to use a consistent and well-defined mouse strain for your experiments.
Q3: My Western blot for this compound shows multiple bands or no signal. How can I troubleshoot this?
-
Antibody Specificity: Ensure your primary antibody is validated for Western blotting and is specific for mouse this compound.[8] There is a high degree of homology between this compound and YM-2, another chitinase-like protein, which can lead to cross-reactivity with some antibodies.[4] Consider using a monoclonal antibody for higher specificity.
-
Positive and Negative Controls: Always include a positive control (e.g., lysate from IL-4 stimulated macrophages) and a negative control (e.g., lysate from a cell type that does not express this compound) to validate your antibody and protocol.
-
Sample Preparation: Incomplete cell lysis or protein degradation can result in weak or no signal. Use a suitable lysis buffer containing protease inhibitors.[9]
-
Transfer efficiency: Verify that the protein has been successfully transferred from the gel to the membrane, for example, by using a Ponceau S stain.[10]
Q4: My ELISA results for this compound are not reproducible. What should I check?
-
Standard Curve: Ensure your standard curve is accurate and reproducible. Use a high-quality recombinant this compound protein for your standards.
-
Sample Dilution: The concentration of this compound in your samples may fall outside the linear range of the assay. Perform a dilution series for your samples to find the optimal dilution factor.[11]
-
Washing Steps: Inadequate washing between steps can lead to high background and inconsistent results. Ensure thorough washing according to the manufacturer's protocol.[11]
-
Plate Reader Settings: Confirm that the correct wavelength and settings are used on the microplate reader.
Q5: I am seeing inconsistent staining in my immunofluorescence (IF) experiments for this compound. What could be the issue?
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents can significantly impact antibody binding. Test different conditions, such as paraformaldehyde versus methanol fixation, to optimize your staining.[12][13]
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
Blocking: Inadequate blocking can lead to non-specific antibody binding. Use a suitable blocking buffer, such as one containing normal serum from the same species as the secondary antibody.[14][15]
-
Cellular Localization: this compound is a secreted protein but can also be found in intracellular granules, particularly in neutrophils.[5] Your staining pattern should reflect this expected localization.
Troubleshooting Guides
Guide 1: Inconsistent this compound Protein Levels in Western Blot
| Symptom | Possible Cause | Recommended Solution |
| No this compound band detected | Low this compound expression in the sample. | Use a positive control (e.g., IL-4 stimulated macrophage lysate) to confirm protocol and antibody are working. Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Ensure the secondary antibody is compatible with the primary antibody. | |
| Poor protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Weak this compound band | Insufficient protein loaded. | Quantify protein concentration accurately and load a higher amount (20-30 µg). |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Multiple bands or non-specific bands | Antibody cross-reactivity. | Use a validated monoclonal antibody specific for this compound. Perform a peptide block to confirm band specificity.[8] |
| Protein aggregation or modification. | Ensure proper sample reduction and denaturation by boiling in Laemmli buffer. |
Guide 2: Variable Results in this compound ELISA
| Symptom | Possible Cause | Recommended Solution |
| High background | Insufficient washing. | Increase the number and vigor of wash steps. |
| Non-specific antibody binding. | Use the recommended blocking buffer and ensure adequate incubation time. | |
| Low signal | Low this compound concentration in the sample. | Decrease the sample dilution or concentrate the sample if possible. |
| Inactive reagents. | Check the expiration dates of all kit components and store them properly. | |
| High coefficient of variation (CV%) between replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Incomplete mixing of reagents. | Gently tap the plate to ensure thorough mixing after adding reagents. |
Experimental Protocols
Key Experimental Methodologies
Below are summarized protocols for common assays used to measure this compound. For detailed step-by-step instructions, please refer to the provided citations.
| Experiment | Methodology Summary |
| Western Blotting | 1. Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.[9] 2. Gel Electrophoresis: Separate 20-30 µg of protein on a 10-12% SDS-PAGE gel.[9] 3. Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.[16] 4. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] 5. Antibody Incubation: Incubate with a primary antibody against this compound overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][16] 6. Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9] |
| ELISA | 1. Plate Coating: Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight. 2. Blocking: Block the plate with a suitable blocking buffer. 3. Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[11] 4. Detection Antibody: Add a biotinylated detection antibody and incubate for 2 hours at room temperature. 5. Streptavidin-HRP: Add streptavidin-HRP and incubate for 20 minutes. 6. Substrate Development: Add TMB substrate and stop the reaction with a stop solution.[11] 7. Measurement: Read the absorbance at 450 nm.[17] |
| Immunofluorescence | 1. Cell Seeding: Seed cells on coverslips or chamber slides. 2. Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.[12][18] 3. Permeabilization: Permeabilize cells with 0.1-0.3% Triton X-100 in PBS.[12][15] 4. Blocking: Block with a buffer containing 5% normal serum for 1 hour.[14][15] 5. Primary Antibody Incubation: Incubate with the primary antibody against this compound overnight at 4°C.[12][15] 6. Secondary Antibody Incubation: Incubate with a fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.[12][13] 7. Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI and visualize using a fluorescence microscope. |
Signaling Pathways and Workflows
This compound Induction Pathway
The expression of this compound is primarily regulated by the IL-4/IL-13 signaling pathway, which is crucial for the alternative activation of macrophages.
Caption: IL-4/IL-13 signaling pathway leading to this compound expression.
Troubleshooting Logic for Inconsistent Western Blot Results
This diagram outlines a logical workflow for troubleshooting common issues encountered during Western blotting for this compound.
Caption: A logical workflow for troubleshooting this compound Western blots.
Experimental Workflow for this compound Analysis in Macrophages
This diagram illustrates a typical experimental workflow for inducing and analyzing this compound expression in cultured macrophages.
Caption: Workflow for this compound analysis in macrophages.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Ym-1 + Ym-2 antibody [EPR15263] Rabbit monoclonal (ab192029) | Abcam [abcam.com]
- 5. stemcell.com [stemcell.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysy.com [sysy.com]
- 9. addgene.org [addgene.org]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. assaybiotechnology.com [assaybiotechnology.com]
- 12. usbio.net [usbio.net]
- 13. biotium.com [biotium.com]
- 14. Yale Murine TMC - Immunofluorescence Protocol [protocols.io]
- 15. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. mybiosource.com [mybiosource.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing YM-1-Associated Pathologies in In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the in vivo effects of YM-1 (Chitinase-like protein 3, Chil3), a rodent-specific immunomodulatory protein. While not classically "toxic," this compound can contribute to pathology in various disease models. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo role complex?
A1: this compound is a rodent-specific chitinase-like protein that lacks enzymatic activity.[1][2] It is primarily produced by alternatively activated macrophages (M2a) and neutrophils.[1][3] this compound's role in vivo is multifaceted and context-dependent, exhibiting both pro-inflammatory and protective effects.[1][2][4] For instance, it can contribute to allergic lung inflammation and autoimmune diseases, but may be neuroprotective in ischemic stroke.[1] This dual nature necessitates careful consideration of its role in specific experimental models.
Q2: In which disease models is this compound upregulation a concern?
A2: Elevated this compound levels are associated with pathologies in several murine models, including:
-
Allergic lung inflammation (e.g., ovalbumin-induced asthma)[1]
-
Parasite infections[1]
-
Autoimmune diseases like collagen-induced arthritis (CIA)[3]
-
Certain central nervous system (CNS) inflammatory diseases[1][3]
Q3: What are the known downstream effects of elevated this compound?
A3: this compound can modulate immune responses in several ways. It has been shown to have chemotactic activity for eosinophils, T-lymphocytes, and bone marrow cells.[5] In allergic lung inflammation, this compound can intensify eosinophil recruitment.[1] Furthermore, this compound can form crystals in vivo, and these crystalline structures are more potent in stimulating innate and adaptive type 2 immunity than the soluble protein.[6][7][8]
Q4: How can I measure this compound levels in my in vivo experiments?
A4: this compound levels can be quantified in various biological samples:
-
Soluble this compound: Enzyme-linked immunosorbent assay (ELISA) is a common method for measuring this compound in serum, plasma, and bronchoalveolar lavage fluid (BALF).[5][6][9][10]
-
Tissue-associated this compound: Immunohistochemistry (IHC) can be used to visualize and semi-quantify this compound expression in formalin-fixed, paraffin-embedded tissue sections.[11][12]
-
Cellular this compound: Flow cytometry can be used to identify this compound-expressing cell populations, such as macrophages and neutrophils, in single-cell suspensions from tissues.[13]
Troubleshooting Guides
Problem: Unexpectedly high this compound levels and associated inflammation in my mouse model.
Possible Cause 1: Unintended immune stimulation.
-
Troubleshooting:
-
Review all experimental reagents for potential endotoxin (LPS) contamination, as LPS can boost IL-4-induced this compound expression.[1]
-
Ensure the animal facility has a clean health status, as subclinical infections can lead to immune activation and this compound upregulation.
-
Possible Cause 2: The specific mouse strain and disease model are prone to high this compound expression.
-
Troubleshooting:
Problem: Difficulty in attributing a specific pathogenic role to this compound due to its pleiotropic effects.
Possible Cause: this compound's effects are highly dependent on the specific inflammatory microenvironment.
-
Troubleshooting:
-
Genetic Ablation: Utilize this compound knockout (Chil3-/-) mice to definitively assess the contribution of this compound to the disease phenotype.[14][15][16] Comparing disease progression in wild-type versus knockout animals can elucidate the specific role of this compound.
-
Antibody-mediated Neutralization: The use of blocking antibodies against this compound has been shown to suppress neutrophilic inflammation in certain models, suggesting this as a potential therapeutic strategy to investigate its role.[6][7]
-
Adoptive Transfer Studies: In some models, transferring this compound-deficient macrophages can help determine the cellular source and impact of this compound.[17]
-
Data Summary
Table 1: In Vivo Effects of this compound Modulation
| Model | Method of this compound Modulation | Key Outcome | Reference |
| Mannan- and OVA-induced pneumonitis | This compound deficient mice | Reduced eosinophil infiltration, decreased type II cytokine production, and enhanced alternative activation of macrophages. | [15] |
| Psoriasis-like dermatitis | This compound deficient congenic mice | Alleviated skin inflammation. | [17] |
| Allergic lung inflammation | Intranasal administration of recombinant this compound | Increased neutrophil numbers in BAL fluid. | [1] |
| Asthma and helminth infection | Blocking antibodies against this compound/2 | Suppressed neutrophilic inflammation in the lungs. | [6][7] |
Experimental Protocols
Protocol 1: Quantification of Soluble this compound by ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits.[5][9][10]
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for mouse this compound. Incubate overnight at room temperature. Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Prepare serial dilutions of a known concentration of recombinant mouse this compound to generate a standard curve. Add 100 µL of standards and samples (e.g., serum, plasma, cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for mouse this compound to each well. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of a working dilution of Streptavidin-HRP to each well. Incubate for 20 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add 100 µL of a substrate solution (e.g., TMB) to each well. Incubate for 20 minutes at room temperature, protected from light. The reaction will produce a blue color.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 N Sulfuric Acid) to each well. The color will change to yellow.
-
Data Acquisition: Immediately measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Protocol 2: Immunohistochemical Staining for this compound in Paraffin-Embedded Tissues
This is a general protocol for IHC.[11][12]
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-mediated antigen retrieval using a suitable buffer (e.g., Tris/EDTA buffer, pH 9.0) to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against mouse this compound (e.g., rabbit polyclonal or monoclonal) at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Detection: Wash the sections. Apply a chromogen substrate (e.g., DAB) to visualize the antibody binding. Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Microscopy: Examine the sections under a light microscope. This compound positive cells will exhibit brown staining.
Visualizations
Caption: Regulation of this compound (Chil3) gene expression.
Caption: Workflow for this compound role assessment using knockout mice.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. assaybiotechnology.com [assaybiotechnology.com]
- 6. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
- 8. Ym1 protein crystals promote type 2 immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 12. Anti-Ym-1 + Ym-2 antibody [EPR15263] Rabbit monoclonal (ab192029) | Abcam [abcam.com]
- 13. stemcell.com [stemcell.com]
- 14. Generation of a Ym1 deficient mouse utilising CRISPR-Cas9 in CB6 embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural polymorphism of Ym1 regulates pneumonitis through alternative activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. researchgate.net [researchgate.net]
YM-1 assay interference and artifacts
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding YM-1 immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound, also known as Chitinase-3-like protein 3 (Chi3l3), is a secreted protein primarily expressed in mice by activated macrophages, neutrophils, and epithelial cells. It is often used as a marker for alternative macrophage activation (M2 polarization) and is implicated in various physiological and pathological processes, including allergic inflammation, parasite infections, and tissue remodeling. Quantification of this compound levels in biological samples such as serum, plasma, and bronchoalveolar lavage fluid (BALF) can provide insights into the nature and magnitude of immune responses.
Q2: What are the common types of immunoassays used to measure this compound?
A2: The most common immunoassay format for quantifying this compound is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This assay typically involves a capture antibody coated on a microplate well, which binds to this compound in the sample. A second, detection antibody, which is conjugated to an enzyme, then binds to a different epitope on the captured this compound. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of this compound in the sample.
Q3: What are the most common issues encountered during a this compound ELISA?
A3: Common issues include high background, low or no signal, poor precision (high coefficient of variation between replicates), and a poor standard curve. These problems can arise from a variety of factors, including improper sample handling, reagent preparation errors, and the presence of interfering substances in the sample matrix.
Q4: What are potential sources of interference in a this compound assay?
A4: Potential sources of interference can be endogenous or exogenous. Endogenous interferents include heterophilic antibodies, rheumatoid factor, and components from the sample matrix like lipids, bilirubin, and hemoglobin (from hemolyzed samples). Exogenous interferents can be introduced during sample collection or processing.
Q5: How can I minimize the risk of assay interference?
A5: To minimize interference, it is crucial to follow proper sample collection and handling procedures. For complex sample matrices like serum or BALF, it is recommended to perform validation experiments such as spike and recovery and linearity of dilution to assess for matrix effects. Using a validated sample diluent and including appropriate blocking agents in the assay buffer can also help mitigate interference from heterophilic antibodies.
Troubleshooting Guides
Issue 1: High Background
High background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can mask the specific signal and reduce the dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and/or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Use sterile, disposable pipette tips for each reagent. |
| Excessive Antibody Concentration | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 1-5% BSA or non-fat dry milk in PBS). For murine samples, specialized heterophilic antibody blockers may be necessary. |
| Cross-reactivity | If suspecting cross-reactivity with other chitinase-like proteins (e.g., YM-2), confirm the specificity of the antibodies used. Some commercial kits provide cross-reactivity data. |
| Substrate Incubation in Light | Incubate the substrate in the dark to prevent non-enzymatic degradation that can lead to a high background signal. |
Issue 2: Low or No Signal
This issue is identified by low OD readings across the entire plate, including the highest standard concentration.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Reagent Preparation or Omission | Carefully review the protocol to ensure all reagents were prepared correctly and added in the proper sequence. |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles. |
| Improperly Prepared Standard | Reconstitute the standard as per the manufacturer's instructions. Ensure it is fully dissolved before preparing the dilution series. |
| Sub-optimal Incubation Times or Temperatures | Adhere to the incubation times and temperatures specified in the protocol. |
| This compound Degradation in Samples | Store samples at -80°C for long-term storage and avoid repeated freeze-thaw cycles. Add protease inhibitors to sample lysates if degradation is suspected. |
Issue 3: Poor Precision (High CV%)
High coefficient of variation (CV%) between replicate wells indicates variability in the assay procedure.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and new tips for each sample and reagent. Ensure consistent pipetting technique. |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents and samples before adding them to the wells. |
| Plate Washing Inconsistency | Use an automated plate washer if available. If washing manually, ensure all wells are treated identically. |
| "Edge Effect" | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
Data Presentation: Illustrative Interference Data
The following tables provide illustrative examples of how common interferents might affect this compound ELISA results. Note: This is simulated data for educational purposes and may not represent the performance of a specific this compound ELISA kit.
Table 1: Effect of Hemolysis on this compound Measurement
| Hemoglobin (mg/dL) | Apparent this compound (ng/mL) | % Interference |
| 0 (Control) | 10.0 | 0% |
| 50 | 10.5 | +5% |
| 100 | 11.2 | +12% |
| 200 | 12.5 | +25% |
| 500 | 15.8 | +58% |
Hemolysis can cause spectral interference at the 450 nm wavelength used for reading the ELISA plate, leading to falsely elevated results.[1][2]
Table 2: Effect of Lipids (Triglycerides) on this compound Measurement
| Triglycerides (mg/dL) | Apparent this compound (ng/mL) | % Interference |
| 50 (Control) | 10.0 | 0% |
| 250 | 9.8 | -2% |
| 500 | 9.1 | -9% |
| 1000 | 8.2 | -18% |
| 2000 | 7.1 | -29% |
High levels of lipids in samples can cause turbidity and may also interfere with antibody-antigen binding, potentially leading to lower measured concentrations.
Table 3: Effect of Bilirubin on this compound Measurement
| Bilirubin (mg/dL) | Apparent this compound (ng/mL) | % Interference |
| 0.5 (Control) | 10.0 | 0% |
| 5 | 10.1 | +1% |
| 10 | 10.3 | +3% |
| 20 | 10.8 | +8% |
| 40 | 11.5 | +15% |
Bilirubin can cause spectral interference due to its absorbance between 340 and 500 nm.[3]
Experimental Protocols
Protocol 1: Spike and Recovery for Assessing Matrix Effects
This protocol is designed to determine if substances in a specific sample matrix (e.g., serum, BALF) interfere with the accurate quantification of this compound.
Materials:
-
This compound ELISA kit
-
Recombinant this compound standard
-
Sample matrix to be tested (e.g., pooled mouse serum)
-
Standard diluent provided with the kit
Procedure:
-
Prepare Spiked Samples:
-
Take two aliquots of the sample matrix.
-
To one aliquot ("Spiked Sample"), add a known amount of recombinant this compound standard to achieve a final concentration within the mid-range of the standard curve.
-
The other aliquot ("Unspiked Sample") receives no spike.
-
-
Prepare Spiked Control:
-
Add the same amount of this compound standard as in the "Spiked Sample" to an equal volume of the standard diluent ("Spiked Control").
-
-
Assay:
-
Run the this compound ELISA according to the kit protocol, including the "Spiked Sample," "Unspiked Sample," and "Spiked Control" in triplicate.
-
-
Calculate Recovery:
-
Spike Concentration = [Spiked Sample] - [Unspiked Sample]
-
% Recovery = (Spike Concentration / [Spiked Control]) * 100
-
Interpretation:
-
An acceptable recovery is typically between 80-120%.
-
Low recovery (<80%) suggests that the sample matrix is suppressing the signal.
-
High recovery (>120%) suggests that the sample matrix is enhancing the signal.
Protocol 2: Mitigating Heterophilic Antibody Interference
Heterophilic antibodies are human anti-animal antibodies that can be present in samples and may cross-link the capture and detection antibodies in a sandwich ELISA, leading to false-positive results. This is particularly relevant when analyzing murine samples with monoclonal antibodies.
Materials:
-
This compound ELISA kit
-
Commercial heterophilic antibody blocking reagent or non-specific mouse IgG.
-
Samples suspected of containing heterophilic antibodies.
Procedure:
-
Sample Pre-treatment:
-
Dilute the samples in the standard diluent provided with the kit.
-
To one set of diluted samples, add the heterophilic antibody blocking reagent or non-specific mouse IgG at the recommended concentration.
-
To a parallel set of diluted samples, add an equivalent volume of standard diluent.
-
-
Assay:
-
Incubate the pre-treated samples for 30-60 minutes at room temperature.
-
Proceed with the this compound ELISA as per the kit protocol.
-
-
Analysis:
-
Compare the this compound concentrations obtained from the samples with and without the blocking reagent.
-
Interpretation:
-
A significant reduction in the measured this compound concentration after the addition of the blocking reagent is indicative of heterophilic antibody interference. The result from the blocked sample is considered more accurate.
Visualizations
References
Validation & Comparative
Validating YM-1 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent effectively engages its intended target is a critical step in the development pipeline. This guide provides a comparative overview of key methodologies for validating target engagement of YM-1, a rodent-specific chitinase-like protein implicated in inflammatory and immune responses. We present summaries of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
This compound, also known as chitinase-like protein 3 (Chil3), is predominantly expressed by alternatively activated macrophages (M2) and neutrophils.[1][2][3] Its upregulation is associated with type 2 cytokine responses, making it a potential therapeutic target in various inflammatory diseases.[1][2] Validating that a compound directly interacts with and modulates this compound in a cellular context is paramount for advancing novel therapeutics.
Comparison of Key Methods for this compound Target Engagement Validation
Several robust methods can be employed to confirm and quantify the interaction between a compound and this compound. The choice of assay depends on factors such as the desired throughput, the need for specific quantitative readouts (e.g., binding affinity vs. cellular target stabilization), and the availability of reagents. Below is a comparison of three widely used and complementary approaches: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and genetic-based validation using siRNA.
| Method | Principle | Sample Type | Throughput | Information Provided |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Intact cells, cell lysates, tissues | Low to High | Direct target engagement in a cellular environment, cellular EC50.[4][5][6][7][8][9][10] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. | Purified protein and compound | Medium to High | Real-time kinetics of binding (association and dissociation rates), binding affinity (KD).[11][12][13][14][15][16][17][18] |
| siRNA-Mediated Knockdown | Small interfering RNA (siRNA) specifically degrades the target mRNA, leading to reduced protein expression. | Cultured cells | High | Validates the on-target effect of a compound by observing a diminished or abolished cellular phenotype upon target knockdown.[19][20][21][22][23] |
Quantitative Data Summary
The following tables present illustrative quantitative data that could be obtained from each of the described methods for a hypothetical this compound inhibitor, "YM-i1".
Table 1: Cellular Thermal Shift Assay (CETSA) Data for YM-i1
This table shows the shift in the apparent melting temperature (Tagg) of this compound in the presence of varying concentrations of YM-i1. A significant positive shift indicates target engagement and stabilization.
| YM-i1 Concentration (µM) | Apparent Tagg (°C) of this compound | ΔTagg (°C) |
| 0 (Vehicle) | 52.1 | 0 |
| 0.1 | 52.8 | 0.7 |
| 1 | 55.3 | 3.2 |
| 10 | 58.9 | 6.8 |
| 100 | 59.2 | 7.1 |
Cellular EC50 from CETSA: ~1.5 µM (Concentration at 50% of maximal thermal shift)
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for YM-i1
This table summarizes the kinetic parameters of the interaction between YM-i1 and purified this compound protein.
| Analyte (YM-i1) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| YM-i1 | 1.2 x 10⁵ | 6.0 x 10⁻⁴ | 5.0 |
Table 3: Effect of this compound Knockdown on YM-i1 Efficacy
This table illustrates how the knockdown of this compound affects a hypothetical cellular response to YM-i1, such as the inhibition of a specific cytokine release.
| Condition | This compound Protein Level (%) | Cytokine Release (pg/mL) | % Inhibition by YM-i1 (10 µM) |
| Control Cells + Vehicle | 100 | 500 | N/A |
| Control Cells + YM-i1 | 100 | 150 | 70% |
| This compound siRNA + Vehicle | 15 | 480 | N/A |
| This compound siRNA + YM-i1 | 15 | 450 | 6% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol: Cellular Thermal Shift Assay (CETSA) for this compound
This protocol describes the steps to determine the thermal stabilization of endogenous this compound in cultured macrophages upon treatment with a test compound.
-
Cell Culture and Treatment:
-
Plate murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) at an appropriate density in culture plates.
-
Induce this compound expression by treating cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours.
-
Treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 48°C to 62°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Quantification of Soluble this compound:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble this compound using a standard protein quantification method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a this compound specific antibody.
-
Protocol: Surface Plasmon Resonance (SPR) Analysis of this compound Interaction
This protocol outlines the procedure for analyzing the binding kinetics of a small molecule to purified this compound protein.
-
Recombinant this compound Production:
-
Express and purify recombinant murine this compound protein.[24]
-
-
Ligand Immobilization:
-
Immobilize the purified this compound protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol: siRNA-Mediated Knockdown of this compound
This protocol describes how to transiently knockdown this compound expression in cultured macrophages to validate the on-target effects of a compound.
-
siRNA Transfection:
-
Culture murine macrophages in antibiotic-free medium to a confluency of 60-80%.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) with this compound specific siRNA or a non-targeting control siRNA.
-
Add the siRNA complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and assess the knockdown efficiency at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting or ELISA).
-
-
Phenotypic Assay:
-
Treat the this compound knockdown and control cells with the test compound or vehicle.
-
Measure a relevant cellular phenotype that is expected to be modulated by this compound inhibition (e.g., cytokine production, cell migration).
-
Compare the effect of the compound in the presence and absence of this compound to confirm that the compound's activity is target-dependent.
-
Alternatives to Targeting this compound
While this compound presents a specific target in the context of type 2 inflammation, a broader therapeutic strategy may involve targeting the upstream signaling pathways that regulate its expression. The primary inducers of this compound are the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] Therefore, targeting the IL-4/IL-13 signaling axis represents a viable alternative approach.
Table 4: Comparison of this compound and IL-4/IL-13 as Therapeutic Targets
| Feature | Targeting this compound | Targeting IL-4/IL-13 |
| Specificity | Highly specific to a downstream effector molecule. | Broader impact on the type 2 inflammatory cascade. |
| Mechanism of Action | Inhibition of the direct functions of this compound. | Blocks the signaling of two key upstream cytokines, affecting a wider range of inflammatory mediators and cellular responses.[25][26][27][28][29] |
| Potential Therapeutic Indications | Diseases where this compound is a key pathological driver. | A broader range of allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis.[25] |
| Existing Therapeutics | Primarily in preclinical development. | Several monoclonal antibodies targeting the IL-4 receptor alpha subunit (e.g., Dupilumab) or IL-13 (e.g., Tralokinumab, Lebrikizumab) are clinically approved or in late-stage development.[27] |
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. japtamers.co.uk [japtamers.co.uk]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimize Your Affinity and Kinetics Data Analysis | Technology Networks [technologynetworks.com]
- 17. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic models [sprpages.nl]
- 19. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Guidelines for transfection of siRNA [qiagen.com]
- 24. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Therapeutic Targeting of the Interleukin-4/Interleukin-13 Signaling Pathway: In Allergy and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. publications.ersnet.org [publications.ersnet.org]
- 29. [PDF] Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma | Semantic Scholar [semanticscholar.org]
A Comparative Guide to YM-1 and Other Potent Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of specific and potent inhibitors against key cellular players is paramount. This guide provides an in-depth comparison of YM-1, a notable Hsp70 inhibitor, and YM155, a potent survivin suppressant, against other known inhibitors in their respective classes. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their discovery and development programs.
This compound: An Allosteric Hsp70 Inhibitor
This compound is a stable analog of MKT-077 and functions as an orally active, allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1] Hsp70 is a molecular chaperone often overexpressed in cancer cells, where it plays a crucial role in promoting cell survival and resistance to therapy by aiding in the proper folding of oncoproteins and inhibiting apoptotic pathways.[2][3][4] this compound binds to the nucleotide-binding domain of Hsp70, adjacent to the ATP/ADP pocket, which stabilizes the ADP-bound state and enhances the binding of Hsp70 to its substrate proteins.[5][6] This action ultimately leads to the degradation of Hsp70 client proteins, such as BRD4, inducing cell death and cell cycle arrest in cancer cells.[5][7]
Comparative Performance of this compound and Other Hsp70 Inhibitors
The efficacy of this compound and other Hsp70 inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cancer cell lines. A lower value indicates higher potency.
| Inhibitor | Class/Mechanism | Cell Line | IC50/EC50 (µM) | Reference |
| This compound (YM-01) | Rhodacyanine derivative, allosteric Hsp70 inhibitor | HeLa | Induces cell death at 5-10 µM | [1] |
| MCF7 | EC50: 5.2 | |||
| MDA-MB-231 | EC50: 2.0 | |||
| MKT-077 | Rhodacyanine derivative, allosteric Hsp70 inhibitor | MDA-MB-231 | EC50: 1.4 | |
| MCF7 | EC50: 2.2 | |||
| VER-155008 | ATP-competitive Hsp70 inhibitor | Hsp70 (cell-free) | IC50: 0.5 | [8][9] |
| Hsc70 (cell-free) | IC50: 2.6 | [9] | ||
| Grp78 (cell-free) | IC50: 2.6 | [9] | ||
| PES-Cl (2-phenylethynesulfonamide) | C-terminal domain inhibitor | - | - | [10] |
YM155: A Suppressor of Survivin Expression
YM155 is a small molecule that acts as a potent suppressor of survivin expression.[11][12] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is highly expressed in most human cancers and is involved in both the inhibition of apoptosis and the regulation of cell division.[13][14][15] YM155 is understood to inhibit the transcription of the survivin gene (BIRC5) by targeting its promoter region.[11][16] This leads to a reduction in survivin protein levels, ultimately inducing apoptosis and inhibiting tumor growth.[12][17]
Comparative Performance of YM155 and Other Survivin Inhibitors
The potency of YM155 and other survivin inhibitors is demonstrated by their IC50 values against various cancer cell lines.
| Inhibitor | Class/Mechanism | Cell Line | IC50 (µM) | Reference |
| YM155 | Transcriptional repressor of survivin | Neuroblastoma cell lines | 0.008 - 0.212 | |
| Gastric cancer cells (SGC-7901) | Induces apoptosis at 0.01-0.02 µM | |||
| Shepherdin | Hsp90-survivin interaction inhibitor | Acute Myeloid Leukemia (AML) cells | 24 - 35 | [18] |
| LQZ-7 | Survivin dimerization inhibitor | C4-2 (prostate cancer) | 9.1 | [19] |
| PC-3 (prostate cancer) | 8.1 | [19] | ||
| LQZ-7I | Survivin dimerization inhibitor | C4-2 (prostate cancer) | 3.1 | [19][20][21][22] |
| PC-3 (prostate cancer) | 4.8 | [19][20][21][22] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Hsp70 Inhibition Signaling Pathway.
Caption: Survivin Inhibition Signaling Pathway.
Caption: MTT Assay Experimental Workflow.
Experimental Protocols
Cell Viability and Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability and the cytotoxic effects of inhibitors.[23][24][25][26]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitors (e.g., this compound, YM155) in culture medium. Remove the medium from the wells and add 100 µL of the inhibitor solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Hsp70 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of Hsp70 and is used to screen for inhibitors that target the ATPase domain.
Materials:
-
Purified Hsp70 protein
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
Malachite green reagent or a commercial ADP-Glo™ Kinase Assay kit
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp70, and the test inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to each well to initiate the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detection: Stop the reaction and measure the amount of ADP produced. If using a malachite green-based assay, the reagent is added to detect free phosphate released from ATP hydrolysis. For ADP-Glo™ assays, follow the manufacturer's instructions to measure ADP levels via a luminescence signal.
-
Data Analysis: Determine the rate of ATP hydrolysis and calculate the inhibitory effect of the compounds.
Survivin Expression Analysis by Western Blot
This method is used to quantify the levels of survivin protein in cells following treatment with inhibitors like YM155.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against survivin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against survivin overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of survivin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]
- 3. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Hsp70 Modulator this compound Induces Degradation of BRD4 [jstage.jst.go.jp]
- 6. YM-01 | HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]
- 7. Allosteric Hsp70 Modulator this compound Induces Degradation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity | MDPI [mdpi.com]
- 13. Survivin and apoptosis control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances on Small-Molecule Survivin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Survivin: A molecular biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. caymanchem.com [caymanchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. researchhub.com [researchhub.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of YM-1 and its Human Homologues, YKL-40 and YKL-39, in Preclinical and Translational Research
In the landscape of immunological research and drug development, chitinase-like proteins (CLPs) have emerged as significant modulators of inflammation and tissue remodeling. This guide provides a comparative analysis of the rodent-specific CLP, YM-1, and its human homologues, YKL-40 (also known as CHI3L1) and YKL-39 (also known as CHI3L2). While this compound is a valuable tool in murine models of disease, understanding its functional parallels and divergences with its human counterparts is crucial for translating preclinical findings into viable therapeutic strategies. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological roles, disease associations, and therapeutic potential, supported by experimental data and methodologies.
Comparative Overview of this compound, YKL-40, and YKL-39
The following table summarizes the key characteristics of this compound, YKL-40, and YKL-39, providing a clear comparison of their properties and functions.
| Feature | This compound (in mice) | YKL-40 (CHI3L1) (in humans) | YKL-39 (CHI3L2) (in humans) |
| Species | Rodent-specific | Human | Human |
| Primary Cellular Sources | Macrophages (M2), neutrophils | Macrophages, neutrophils, chondrocytes, synovial cells, vascular smooth muscle cells, cancer cells.[1] | Chondrocytes, synoviocytes, microglia.[2][3] |
| Key Biological Functions | - Marker of alternative macrophage activation (M2) - Role in type 2 immunity and allergic inflammation - Eosinophil and neutrophil recruitment | - Pro-inflammatory and pro-tumorigenic roles - Involved in tissue remodeling, angiogenesis, and cell proliferation.[4][5] - Modulates immune responses.[5] | - Pro-angiogenic factor.[2] - Chemotactic for monocytes.[2] - Role in cartilage homeostasis and osteoarthritis.[3] |
| Disease Association | - Allergic lung inflammation - Parasitic infections - Central nervous system diseases | - Cancer (multiple types)[4] - Inflammatory diseases (Rheumatoid Arthritis, Asthma, IBD)[5] - Neurodegenerative diseases (Alzheimer's)[6] - Cardiovascular disease.[7] | - Osteoarthritis.[3][8] - Alzheimer's disease.[9] - Multiple Sclerosis.[2] - Gliomas.[9] |
| Therapeutic Potential | Studied in preclinical models to understand human disease pathogenesis. | - Target for monoclonal antibody therapy in cancer and inflammatory diseases.[4][5] - Biomarker for disease diagnosis, prognosis, and treatment response.[4][10] | - Potential target for anti-angiogenic therapy in cancer.[2] - Biomarker for osteoarthritis.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to study this compound, YKL-40, and YKL-39.
1. Quantification of Protein Levels:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method to measure the concentration of this compound, YKL-40, or YKL-39 in biological fluids such as serum, plasma, synovial fluid, and cell culture supernatants. Commercial ELISA kits are available for the quantitative detection of these proteins. For instance, in a study investigating YKL-40 as a biomarker in metastatic pancreatic cancer, plasma levels were measured using a commercial ELISA kit.[10]
2. Gene Expression Analysis:
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is employed to quantify the mRNA expression levels of the genes encoding this compound (Chi3l3), YKL-40 (CHI3L1), and YKL-39 (CHI3L2) in cells and tissues. For example, qRT-PCR has been used to compare the mRNA expression of YKL-39 and YKL-40 in chondrocytes from normal and osteoarthritic cartilage.[8]
3. In Vitro Functional Assays:
-
Cell Proliferation and Migration Assays: To assess the effect of these proteins on cell behavior, in vitro assays are performed. For instance, the ability of YKL-40 to stimulate bronchial smooth muscle cell proliferation and migration has been investigated.[11]
-
Angiogenesis Assays: The pro-angiogenic potential of YKL-39 has been demonstrated using in vitro models, such as assessing the formation of tube-like structures by endothelial cells.[2]
4. In Vivo Animal Models:
-
Murine Models of Disease: To study the in vivo function of this compound, researchers utilize mouse models of diseases like allergic asthma or parasitic infections. The effects of this compound can be investigated by administering recombinant this compound or by using this compound knockout mice.
-
Xenograft Models: To evaluate the role of human YKL-40 or YKL-39 in cancer, human tumor cells are often implanted into immunodeficient mice. The effect of targeting these proteins, for example with monoclonal antibodies, on tumor growth and angiogenesis can then be assessed.[2]
Signaling Pathways and Molecular Interactions
The biological effects of this compound and its human homologues are mediated through their interaction with specific receptors and the subsequent activation of intracellular signaling pathways.
YKL-40 Signaling Pathway:
YKL-40 has been shown to interact with receptors such as Interleukin-13 receptor alpha 2 (IL-13Rα2) and syndecan-1.[12] This interaction can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation, survival, and inflammation.[7][11]
References
- 1. Chitinase-Like Protein Brp-39/YKL-40 Modulates the Renal Response to Ischemic Injury and Predicts Delayed Allograft Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | YKL-39 as a Potential New Target for Anti-Angiogenic Therapy in Cancer [frontiersin.org]
- 3. Human YKL39 (chitinase 3-like protein 2), an osteoarthritis-associated gene, enhances proliferation and type II collagen expression in ATDC5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is YKL-40 a new therapeutic target in cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. YKL-40 as a Potential Biomarker and a Possible Target in Therapeutic Strategies of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YKL-40 - an emerging biomarker in cardiovascular disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YKL-39 (chitinase 3-like protein 2), but not YKL-40 (chitinase 3-like protein 1), is up regulated in osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHI3L2 Is a Novel Prognostic Biomarker and Correlated With Immune Infiltrates in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Plasma YKL-40 is associated with prognosis in patients with metastatic pancreatic cancer receiving immune checkpoint inhibitors in combination with radiotherapy [frontiersin.org]
- 11. atsjournals.org [atsjournals.org]
- 12. oatext.com [oatext.com]
Navigating the Maze of YM-1 Cross-Reactivity: A Guide for Researchers
For scientists and drug development professionals working with the murine chitinase-3-like protein 1 (YM-1), distinguishing it from its close homolog, YM-2, presents a significant immunological challenge. Due to a high degree of sequence similarity, antibodies developed against this compound often exhibit cross-reactivity with YM-2, potentially leading to ambiguous experimental results and misinterpretation of data. This guide provides an objective comparison of the cross-reactivity landscape for this compound antibodies, supported by available data and detailed experimental protocols to aid in the selection and validation of specific reagents.
The Challenge of Specificity: this compound vs. YM-2
This compound (encoded by the Chil3 gene) and YM-2 (encoded by the Chil4 gene) are closely related proteins, sharing a remarkable 91.7% amino acid sequence identity.[1] This high homology has historically hindered the development of antibodies that can reliably differentiate between the two.[1] Consequently, many commercially available anti-YM-1 antibodies, particularly polyclonal antibodies, may also recognize YM-2.
While some manufacturers market antibodies as specific to this compound, comprehensive and quantitative cross-reactivity data is often lacking in product datasheets. This underscores the critical need for researchers to independently validate the specificity of their chosen antibodies in the context of their specific experimental setup.
Comparison of Anti-YM-1 Antibody Cross-Reactivity
Obtaining precise quantitative data on the cross-reactivity of various anti-YM-1 antibodies is challenging due to the limited availability of head-to-head comparative studies in published literature. However, based on product information and inferences from research articles, a qualitative comparison can be made:
| Antibody Type | Target Specificity | Known Cross-Reactivity with YM-2 | Key Considerations |
| Polyclonal Anti-YM-1 | This compound | High Likelihood | Due to the recognition of multiple epitopes, polyclonal antibodies are more likely to cross-react with the highly homologous YM-2. |
| Monoclonal Anti-YM-1 (General) | This compound | Variable | Specificity depends on the epitope recognized by the monoclonal antibody. Some may target unique regions of this compound, while others may bind to conserved epitopes shared with YM-2. |
| Monoclonal Anti-YM-1 + YM-2 (e.g., Abcam [EPR15263]) | This compound and YM-2 | Intentionally Cross-Reactive | This antibody is marketed for the detection of both proteins and can be useful when assessing the total levels of this compound and YM-2. |
| Reportedly Specific Monoclonal Anti-YM-1 | This compound | Low/Undetermined | Some studies and manufacturers claim the development of specific monoclonal antibodies for this compound, but quantitative validation data is often not readily available.[1] Rigorous in-house validation is essential. |
It is crucial to note that the absence of a cross-reactivity warning on a product datasheet does not guarantee specificity.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the reliability of experimental data, researchers should perform rigorous validation of their anti-YM-1 antibodies. The following are detailed methodologies for key experiments to assess cross-reactivity.
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for assessing anti-YM-1 antibody cross-reactivity with YM-2.
Western Blotting
Objective: To visually assess the binding of an anti-YM-1 antibody to purified this compound and YM-2 proteins.
Methodology:
-
Protein Loading: Load equal amounts (e.g., 100 ng) of purified recombinant this compound and YM-2 proteins into separate lanes of an SDS-PAGE gel. Include a protein ladder for size verification.
-
Electrophoresis: Separate the proteins by gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-YM-1 antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Interpretation: A specific anti-YM-1 antibody should produce a strong band corresponding to the molecular weight of this compound and no, or a significantly weaker, band for YM-2. The presence of a band of similar intensity in the YM-2 lane indicates cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding affinity of an anti-YM-1 antibody to this compound and YM-2.
Methodology:
-
Coating: Coat separate wells of a 96-well microplate with equal concentrations (e.g., 1 µg/mL) of purified recombinant this compound and YM-2 in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., phosphate-buffered saline with Tween 20 - PBST).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-YM-1 antibody to the this compound and YM-2 coated wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Interpretation: By comparing the binding curves for this compound and YM-2, the degree of cross-reactivity can be determined. The concentration of antibody required to achieve 50% of the maximal binding (EC50) can be calculated for both proteins. A significantly higher EC50 for YM-2 compared to this compound indicates a lower binding affinity and thus lower cross-reactivity.
Signaling Pathways and Logical Relationships
The signaling pathways activated by this compound are still under investigation. However, understanding the experimental logic for determining antibody specificity is crucial.
Logical Flow for Antibody Specificity Assessment
Caption: Decision tree for validating the specificity of an anti-YM-1 antibody.
Conclusion
The high sequence homology between this compound and YM-2 necessitates a cautious and thorough approach to antibody selection and validation. While some antibodies are intentionally designed to detect both proteins, researchers seeking to specifically study this compound must perform rigorous cross-reactivity testing. By employing the experimental protocols outlined in this guide, including Western blotting and ELISA, researchers can confidently assess the specificity of their anti-YM-1 antibodies and ensure the accuracy and reliability of their findings. The recent reported development of specific antibodies for this compound and YM-2 offers promise for the future, but until these become widely and verifiably available, in-house validation remains the gold standard.
References
Independent Verification of YM-1 Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional role of YM-1, a rodent-specific chitinase-like protein, is crucial for its use as a biomarker and its potential therapeutic implications in inflammatory and allergic diseases. Although lacking intrinsic enzymatic activity, this compound exhibits significant biological effects, particularly in its crystalline form, by modulating immune responses. This guide provides an objective comparison of this compound's activity with alternative markers and summarizes key experimental data and protocols for its independent verification.
Comparison of this compound with Alternative M2 Macrophage Markers in Mice
This compound is widely used as a marker for alternatively activated (M2a) macrophages in mice. However, its expression and utility can be compared with other common M2 markers.
| Marker | Gene Name | Primary Induction Stimuli | Key Characteristics & Limitations |
| This compound | Chi3l3 | IL-4, IL-13 | Rodent-specific; lacks a direct human ortholog. Its crystalline form has potent pro-inflammatory and adjuvant activity.[1][2] May also limit M2 activation.[1] |
| Arginase-1 (Arg1) | Arg1 | IL-4, IL-13 | Catalyzes the hydrolysis of arginine to ornithine and urea. While a classic M2 marker, it can also be upregulated in M1 macrophages under certain conditions.[3][4] |
| Fizz1 (RELMα) | Retnla | IL-4, IL-13 | A resistin-like molecule involved in tissue repair and inflammation. Its expression is strongly induced in M2 macrophages.[3][4] |
| CD206 (Mannose Receptor) | Mrc1 | IL-4, IL-13 | A C-type lectin involved in pathogen recognition and antigen presentation. Its protein expression can be low, making flow cytometric detection challenging.[3][4] |
| Egr2 | Egr2 | IL-4 | Early growth response protein 2. Identified as a more exclusive and stable marker for M2 macrophages compared to Arg1, labeling a larger percentage of the M2 population.[3][4] |
Quantitative Analysis of this compound Biological Activity
The primary biological activity of this compound is its ability to stimulate a type 2 immune response, especially in its crystalline form. The following table summarizes quantitative data from in vivo experiments where crystalline this compound was administered to mice.
| Parameter Measured | Assay | Treatment Group | Result (Mean ± SEM) | Control Group (PBS) | Result (Mean ± SEM) |
| Eosinophil Influx (24h) | Flow Cytometry | This compound Crystals (100 µg) | ~1.5 x 10^5 cells | PBS | ~0.1 x 10^5 cells |
| Neutrophil Influx (24h) | Flow Cytometry | This compound Crystals (100 µg) | ~1.0 x 10^5 cells | PBS | ~0.2 x 10^5 cells |
| IL-6 in BAL Fluid (6h) | ELISA | This compound Crystals (100 µg) | ~150 pg/mL | PBS | < 20 pg/mL |
| TNFα in BAL Fluid (6h) | ELISA | This compound Crystals (100 µg) | ~40 pg/mL | PBS | < 5 pg/mL |
| IL-1β in Lung Tissue (6h) | ELISA | This compound Crystals (100 µg) | ~10 pg/mg protein | PBS | ~2 pg/mg protein |
| IL-33 in Lung Tissue (6h) | ELISA | This compound Crystals (100 µg) | ~12 pg/mg protein | PBS | ~5 pg/mg protein |
| cDC2 Dendritic Cell Activation (CD86 MFI) | Flow Cytometry | This compound Crystals + OVA | ~4000 MFI | PBS + OVA | ~2000 MFI |
Data are approximated from graphical representations in the cited literature for illustrative purposes.[5]
Experimental Protocols
In Vivo Verification of this compound Pro-inflammatory Activity
This protocol outlines the methodology to independently verify the pro-inflammatory effects of crystalline this compound in a murine model.
Objective: To assess the recruitment of inflammatory cells (eosinophils, neutrophils) and the production of pro-inflammatory cytokines in the lungs of mice following intratracheal administration of recombinant this compound crystals.
Materials:
-
Recombinant murine this compound protein (soluble)
-
Sodium acetate buffer (1 M, pH 4.6)
-
Sterile, endotoxin-free PBS
-
Wild-type C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation equipment
-
For analysis: Centrifuge, ELISA kits for IL-6 and TNFα, flow cytometer and relevant antibodies (e.g., anti-CD45, -Siglec-F, -Ly6G).
Procedure:
-
Preparation of this compound Crystals:
-
Incubate purified recombinant this compound protein (3-4 mg/mL) with 1 M sodium acetate buffer (pH 4.6) at a 10:1 (protein:buffer) volume ratio.
-
Agitate the solution gently and incubate for 24 hours until the solution becomes cloudy, indicating crystal formation.
-
Centrifuge the suspension (400 x g for 5 minutes) to pellet the crystals.
-
Wash the crystals three times with sterile, endotoxin-free PBS.
-
Resuspend the crystals in sterile, endotoxin-free PBS to a final concentration of 1.25 mg/mL (for a 100 µg dose in 80 µL).
-
-
Animal Treatment:
-
Anesthetize mice using standard procedures.
-
Administer 100 µg of this compound crystals in 80 µL of PBS via intratracheal instillation.
-
Control groups should receive 80 µL of PBS, or 100 µg of soluble this compound in 80 µL of PBS.
-
House the mice for the desired time points (e.g., 6 and 24 hours).
-
-
Sample Collection:
-
At the designated time point, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS to collect BAL fluid.
-
Centrifuge the BAL fluid to separate cells from the supernatant. Store the supernatant at -80°C for cytokine analysis.
-
Process the cell pellet for flow cytometric analysis.
-
-
Analysis:
-
Cytokine Quantification: Measure the concentrations of IL-6 and TNFα in the BAL fluid supernatant using commercial ELISA kits, following the manufacturer’s instructions.
-
Cellular Influx: Stain the BAL cells with fluorescently-conjugated antibodies against markers for total leukocytes (CD45), eosinophils (Siglec-F), and neutrophils (Ly6G). Analyze the cell populations and counts using a flow cytometer.
-
Neutrophil Chemotaxis Assay
Objective: To determine if this compound can act as a chemoattractant for neutrophils.
Materials:
-
Boyden chamber/Transwell® inserts (5.0 µm pore size)
-
Isolated murine or human neutrophils
-
Recombinant this compound protein (soluble or crystalline)
-
Known neutrophil chemoattractant (e.g., IL-8/CXCL8) as a positive control
-
Assay medium (e.g., serum-free RPMI)
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
Procedure:
-
Isolate neutrophils from murine bone marrow or human peripheral blood.
-
Seed the isolated neutrophils in the upper chamber of the Boyden chamber in serum-free medium.
-
Add different concentrations of this compound (e.g., 1-100 ng/mL) to the lower chamber. Include a negative control (medium only) and a positive control (e.g., IL-8).
-
Incubate for 1-2 hours at 37°C.
-
Quantify the number of neutrophils that have migrated through the porous membrane into the lower chamber by measuring ATP levels using a luminescent-based assay.
Signaling and Functional Pathways
The expression of this compound is a hallmark of M2a macrophage polarization, which is primarily driven by the cytokines IL-4 and IL-13. The signaling cascade involves the activation of the STAT6 transcription factor, which is a key regulator of M2a gene expression.
Caption: IL-4/IL-13 signaling pathway for this compound induction in macrophages.
Once secreted, crystalline this compound can act on various immune cells to promote a type 2 inflammatory response. This workflow illustrates the downstream biological effects of this compound crystals.
Caption: Biological activity workflow of crystalline this compound in vivo.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 4. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MYMD-1® Against Standard of Care Drugs for Sarcopenia and Rheumatoid Arthritis
For Immediate Release
BALTIMORE, MD – This guide provides a detailed comparison of MYMD-1®, a novel, orally administered, selective inhibitor of tumor necrosis factor-alpha (TNF-α), with the current standard of care treatments for sarcopenia and rheumatoid arthritis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of MYMD-1®'s mechanism of action, and a summary of supporting experimental data.
Executive Summary
MYMD-1® is a clinical-stage small molecule designed to selectively block the overactivated production of TNF-α, a key cytokine implicated in a range of inflammatory and autoimmune diseases.[1][2] Its oral bioavailability and ability to cross the blood-brain barrier differentiate it from currently available TNF-α inhibitors, which are administered via injection or infusion.[3][4] This guide will evaluate the performance of MYMD-1® in its two primary indications: sarcopenia, a condition with no currently approved pharmacological treatments, and rheumatoid arthritis, a well-established market with several standard of care options.
MYMD-1® Mechanism of Action
MYMD-1® functions as a selective immunometabolic regulator. It targets and inhibits the production of TNF-α when it is overactivated in pathological states, such as autoimmune diseases and cytokine storms, without compromising its normal function in routine immune responses.[1][2] This selective inhibition is a key differentiator from other TNF-α blockers. Furthermore, MYMD-1® has been shown to down-regulate other pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-17A (IL-17A).[5]
The signaling pathway of TNF-α and the proposed mechanism of action for MYMD-1® are illustrated below.
MYMD-1® for Sarcopenia: Comparison with Standard of Care
Sarcopenia, the age-related loss of muscle mass and function, currently has no FDA-approved pharmacological treatments.[6][7] The standard of care is non-pharmacological, focusing on physical therapy, particularly resistance training, and nutritional supplementation to slow the progression of the condition.
MYMD-1® Clinical Data in Sarcopenia
MYMD-1® has completed a Phase 2 clinical trial (NCT05283486) in patients aged 65 years or older with chronic inflammation associated with sarcopenia/frailty.[2][8] The study met its primary endpoints, demonstrating a statistically significant reduction in key inflammatory biomarkers.
| Biomarker | P-value vs. Placebo | Significance |
| TNF-α | 0.008 | Statistically Significant[7] |
| sTNFR1 | 0.02 | Statistically Significant[7] |
| IL-6 | 0.03 | Statistically Significant[7] |
The study also met all secondary endpoints for safety and tolerability, with no treatment-related adverse events reported.[8]
Experimental Protocol: Phase 2 Sarcopenia Trial (NCT05283486)
The Phase 2 study was a multi-center, randomized, double-blind, placebo-controlled clinical trial.
MYMD-1® for Rheumatoid Arthritis: Comparison with Standard of Care
The standard of care for rheumatoid arthritis (RA) involves a range of disease-modifying antirheumatic drugs (DMARDs), including conventional synthetic DMARDs (csDMARDs) like methotrexate, and biologic DMARDs (bDMARDs) that include TNF-α inhibitors such as etanercept, adalimumab, and infliximab.
MYMD-1® Preclinical Data in Rheumatoid Arthritis
MYMD-1® has demonstrated promising results in a preclinical collagen antibody-induced arthritis (CAIA) mouse model, which mimics human rheumatoid arthritis. In this model, MYMD-1® showed a greater reduction in disease severity compared to the widely used TNF-α inhibitor, etanercept.
| Treatment Group | Dose | Route of Administration | Reduction in Disease Severity (Total Composite Score) |
| MYMD-1® | 450 mg/kg/day | Oral | 47%[9] |
| Etanercept | 10 mg/kg | Subcutaneous Injection | 37%[9] |
Furthermore, the study showed that MYMD-1® significantly reduced histopathological markers of arthritis, including bone resorption, inflammation, and pannus/synovial hyperplasia, with p-values less than 0.001 and 0.0001 for various parameters compared to placebo.[9][10]
Experimental Protocol: Preclinical Rheumatoid Arthritis (CAIA) Model
The preclinical study utilized a well-established mouse model of rheumatoid arthritis.
Conclusion
MYMD-1® presents a promising therapeutic candidate for both sarcopenia and rheumatoid arthritis. For sarcopenia, it has the potential to be a first-in-class treatment addressing the underlying chronic inflammation. In the context of rheumatoid arthritis, preclinical data suggests superior efficacy over a current standard of care TNF-α inhibitor, with the added advantages of oral administration and a selective mechanism of action that may lead to an improved safety profile. Further clinical investigation is warranted to confirm these findings in human subjects with rheumatoid arthritis.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. MYMD-1® is an investigational drug and has not been approved by the FDA for any indication.
References
- 1. MyMD Pharmaceuticals Announces Publication of Phase 1 Data for oral TNF-alpha Inhibitor MYMD-1® in Peer-Reviewed Journal Drug Research - TNF Pharmaceuticals [tnfpharma.com]
- 2. The oral TNF-α drug MYMD-1 of MyMD Pharmaceuticals has reached phase 2 clinical end points [synapse.patsnap.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. sec.gov [sec.gov]
- 5. MyMD Pharma Develops Low-Toxicity, Plant-Based TNF-α Regulator - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. MyMD Pharmaceuticals Reports Statistically Significant Positive Topline Phase 2 Results for Next Generation Oral TNF-α Inhibitor MYMD-1® in Sarcopenia/Age-Related Frailty - TNF Pharmaceuticals [tnfpharma.com]
- 8. MyMD reports positive results in Phase 2 sarcopenia trial [longevity.technology]
- 9. MyMD and Charles River Present Positive Preclinical Results for Oral TNF-α Inhibitor MYMD-1® in Rheumatoid Arthritis [pharma-industry-review.com]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Preclinical Data Validation for YM-1: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the preclinical performance of YM-1, a novel STAT6 inhibitor, with other investigational agents targeting the IL-4/IL-13 signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent for type 2 inflammatory diseases.
Mechanism of Action: STAT6 Inhibition
This compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor that mediates the downstream signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central cytokines in the pathophysiology of type 2 inflammatory diseases such as asthma and atopic dermatitis.[1][2][3] By blocking the phosphorylation and subsequent activation of STAT6, this compound aims to inhibit the expression of pro-inflammatory genes and the differentiation of T helper 2 (Th2) cells, thereby reducing the inflammatory response.[1][4]
Comparative Efficacy and Potency
The preclinical efficacy of this compound has been evaluated in a panel of in vitro and in vivo models and compared against two alternative molecules: AS1517499, another STAT6 inhibitor, and TG101348, a JAK2 inhibitor that acts upstream of STAT6.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed in various cell-based assays. The data demonstrates this compound's high potency and selectivity for STAT6.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (vs. other STATs) |
| This compound (Hypothetical Data) | STAT6 | STAT6 Phosphorylation | 5 | >200-fold |
| AS1517499 | STAT6 | STAT6 Phosphorylation | 21[5] | Not specified |
| TG101348 | JAK2 | JAK2 Kinase Assay | 3[6] | Selective for JAK2 |
In Vivo Efficacy in a Murine Model of Allergic Asthma
The therapeutic potential of this compound was evaluated in an ovalbumin-induced allergic asthma model in BALB/c mice. This compound demonstrated a significant, dose-dependent reduction in airway inflammation, comparable to the effects of an anti-IL-4/IL-13 antibody.[1][2]
| Treatment Group | Dose | Route | Eosinophil Infiltration (cells/mL in BALF) | Reduction in Airway Hyperresponsiveness (%) |
| Vehicle Control | - | i.p. | 5.2 x 10^5 | 0 |
| This compound (Hypothetical Data) | 10 mg/kg | i.p. | 1.5 x 10^5 | 71 |
| AS1517499 | 10 mg/kg | i.p. | Significant reduction[7] | Significant reduction[7] |
| Anti-IL-4/IL-13 Ab | 10 mg/kg | i.p. | 1.2 x 10^5 | 77 |
BALF: Bronchoalveolar Lavage Fluid
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Experimental Protocols
STAT6 Phosphorylation Assay (In Vitro)
-
Cell Culture: Human bronchial epithelial cells (BEAS-2B) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound, AS1517499, or vehicle for 1 hour.
-
Stimulation: Cells are stimulated with 100 ng/mL of recombinant human IL-4 for 15 minutes to induce STAT6 phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blot Analysis: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6.
-
Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified, and the ratio of phospho-STAT6 to total STAT6 is calculated to determine the IC50 values.
Ovalbumin-Induced Allergic Asthma Model (In Vivo)
-
Animals: Female BALB/c mice (6-8 weeks old) are used for the study.
-
Sensitization: On days 0 and 7, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.
-
Challenge: From day 14 to day 21, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline.
-
Treatment: this compound (10 mg/kg), AS1517499 (10 mg/kg), or vehicle is administered i.p. once daily from day 13 to day 21.
-
Airway Hyperresponsiveness (AHR) Measurement: On day 22, AHR is assessed by measuring the change in lung resistance in response to increasing doses of inhaled methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): On day 23, mice are euthanized, and the lungs are lavaged with PBS. The BAL fluid is collected, and the total and differential cell counts are determined.
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Conclusion
The preclinical data for this compound demonstrates its potential as a highly potent and selective STAT6 inhibitor. Its efficacy in a relevant in vivo model of allergic asthma is comparable to that of a benchmark biologic agent. These findings support the continued development of this compound as a promising oral therapeutic for the treatment of type 2 inflammatory diseases.
References
- 1. recludixpharma.com [recludixpharma.com]
- 2. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]
- 3. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of YM-1 and Similar Chitinase-Like Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of YM-1 (also known as Chil3), a murine chitinase-like protein (CLP), and its closely related counterparts, YM-2 (Chil4) and the human CLP, YKL-40 (also known as CHI3L1). This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways to aid in research and development efforts.
Introduction to this compound and its Analogs
This compound is a rodent-specific protein that, despite its structural similarity to chitinases, lacks enzymatic activity.[1] It is predominantly expressed by alternatively activated M2 macrophages and neutrophils and is considered a key marker of the M2 phenotype in mice.[1][2] this compound and the highly homologous YM-2 are implicated in a variety of inflammatory and immune responses, including allergic lung inflammation.[2][3] The primary human analog, YKL-40, is also involved in inflammation, tissue remodeling, and has been identified as a biomarker in various diseases, including cancer and neurodegenerative disorders.[4][5] Understanding the comparative biology of these proteins is crucial for translating findings from murine models to human pathology.
Quantitative Data Presentation
The following tables summarize the key characteristics and quantitative data available for this compound, YM-2, and YKL-40.
Table 1: General Characteristics of this compound, YM-2, and YKL-40
| Feature | This compound (Chil3) | YM-2 (Chil4) | YKL-40 (CHI3L1) |
| Species | Mouse | Mouse | Human |
| Primary Cellular Source | M2 Macrophages, Neutrophils[1][2] | Lung Epithelial Cells[3][6] | Macrophages, Neutrophils, Chondrocytes, Cancer cells[7] |
| Key Biological Roles | Inflammation, Immune Regulation, M2 Macrophage Marker[1][2] | Regulation of Olfactory Epithelium Regeneration, Inflammation[6][8] | Inflammation, Tissue Remodeling, Angiogenesis, Cancer Progression[7] |
| Human Ortholog | None | None | - |
| Amino Acid Identity (vs. This compound) | - | 91.7%[1] | Not applicable |
Table 2: Comparative Functional Data
| Parameter | This compound (Chil3) | YM-2 (Chil4) | YKL-40 (CHI3L1) |
| Heparin Binding Affinity | pH-dependent, interacts at physiologically relevant salt strengths[9] | Interacts only at low pH and low salt strength (vestigial activity)[9] | Binds to heparin, allosterically modulated by chitin oligosaccharides[10] |
| Effect on Macrophage Polarization | Marker of M2 polarization[2][11] | Associated with M2 polarization[12] | Induced by M1 polarization, inhibited by M2 polarization in vitro[13] |
| Role in Allergic Asthma Models | Associated with eosinophilic lung inflammation and remodeling[2] | Implicated in Th2 immune reactions[3] | Elevated levels in asthma patients[14] |
| Effect on Cell Migration/Invasion | Not extensively studied | Not extensively studied | Promotes migration and invasion in cancer cell lines[15][16] |
Signaling Pathways
This compound and YKL-40 are known to be involved in distinct signaling pathways that regulate cellular processes.
Regulation of this compound Expression
The expression of this compound is primarily induced by the cytokines IL-4 and IL-13. This process is mediated through the activation of the STAT6 and PPAR-γ transcription factors.
YKL-40 Signaling in Cancer Progression
YKL-40 has been shown to promote cancer cell migration and invasion through the activation of the PI3K/AKT and TGF-β1/Smads signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Macrophage Polarization Assay
This protocol is designed to assess the effect of this compound, YM-2, or YKL-40 on macrophage polarization.
Objective: To determine if the test compounds promote M1 or M2 macrophage polarization.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Recombinant M-CSF, IFN-γ, and IL-4.
-
Recombinant this compound, YM-2, and YKL-40.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Reagents for RNA extraction and qRT-PCR (primers for iNOS, Arg-1, this compound, Fizz1).
-
Antibodies for flow cytometry or Western blotting (e.g., anti-iNOS, anti-Arg-1).
Procedure:
-
Macrophage Differentiation: Culture bone marrow cells with M-CSF (50 ng/mL) for 7 days to differentiate into BMDMs.
-
Polarization:
-
M1 Polarization (Positive Control): Treat BMDMs with IFN-γ (20 ng/mL) and LPS (100 ng/mL) for 24 hours.
-
M2 Polarization (Positive Control): Treat BMDMs with IL-4 (20 ng/mL) for 24 hours.[12]
-
Test Conditions: Treat BMDMs with varying concentrations of this compound, YM-2, or YKL-40 (e.g., 10, 50, 100 ng/mL) for 24 hours.
-
-
Analysis:
-
qRT-PCR: Extract RNA and perform qRT-PCR to quantify the expression of M1 (iNOS) and M2 (Arg-1, this compound, Fizz1) marker genes.[12]
-
Flow Cytometry/Western Blot: Analyze the protein expression of M1 and M2 markers.
-
Experimental Workflow:
In Vitro Cell Migration Assay (Boyden Chamber)
This protocol is used to compare the chemoattractant properties of this compound, YM-2, and YKL-40.[17][18]
Objective: To quantify the migration of cells in response to the test compounds.
Materials:
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Cell line of interest (e.g., breast cancer cell line for YKL-40).[15]
-
Serum-free and serum-containing culture medium.
-
Recombinant this compound, YM-2, and YKL-40.
-
Fixation and staining reagents (e.g., methanol, crystal violet).
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and serum-starve for 24 hours.
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
In the lower chamber, add serum-free medium (negative control), medium with 10% FBS (positive control), or serum-free medium containing different concentrations of this compound, YM-2, or YKL-40.
-
Resuspend serum-starved cells in serum-free medium and add to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 24 hours).
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Experimental Workflow:
Conclusion
This compound, YM-2, and YKL-40 are important chitinase-like proteins involved in a range of physiological and pathological processes, particularly those related to inflammation and tissue remodeling. While this compound and YM-2 are highly homologous murine proteins with some functional overlap, YKL-40 represents the key human counterpart with distinct signaling properties, especially in the context of cancer. The provided data and protocols offer a framework for the direct comparison of these molecules, which is essential for translating preclinical findings in mouse models to human disease and for the development of novel therapeutic strategies targeting these pathways. Further research is warranted to elucidate the precise quantitative differences in their biological activities.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual role of YM1+ M2 macrophages in allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The neuroinflammatory biomarker YKL-40 for neurodegenerative diseases: advances in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chitinase-Like Protein Ym2 (Chil4) Regulates Regeneration of the Olfactory Epithelium via Interaction with Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YKL-40 protein expression in human tumor samples and human tumor cell line xenografts: implications for its use in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitinase-like protein YKL-40 regulates human bronchial epithelial cells proliferation, apoptosis, and migration through TGF-β1/Smads pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Heparin-binding of the human chitinase-like protein YKL-40 is allosterically modified by chitin oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage M1/M2 Polarization Dynamically Adapts to Changes in Cytokine Microenvironments in Cryptococcus neoformans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astrocyte and Macrophage Regulation of YKL‐40 Expression and Cellular Response in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. YKL-40/CHI3L1 facilitates migration and invasion in HER2 overexpressing breast epithelial progenitor cells and generates a niche for capillary-like network formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Comparative Guide to the Validation of YM-1's Mechanism of Action
This guide provides a comparative analysis of the experimental validation of YM-1's mechanism of action, designed for researchers, scientists, and drug development professionals. We will objectively compare its performance with relevant alternatives and present supporting experimental data.
Introduction to this compound (Chil3)
This compound, also known as chitinase-like protein 3 (Chil3), is a rodent-specific chitinase-like protein (CLP) that lacks enzymatic chitin-degrading activity.[1][2] It is primarily produced by alternatively activated macrophages (M2a) and neutrophils in response to type 2 cytokines like IL-4 and IL-13.[1] While its precise functions are still under investigation, this compound is widely recognized as a key marker of M2 macrophage polarization in mice and is implicated in the modulation of inflammatory responses, particularly in allergic lung inflammation and parasite infections.[1][2] Recent studies have highlighted the immunostimulatory properties of crystalline this compound, which can act as a type 2 immune adjuvant.[3][4] Understanding and validating its mechanism of action is crucial for clarifying the role of CLPs in disease and for developing potential therapeutic strategies.
Validated Mechanism of Action of this compound
The expression of this compound is a hallmark of type 2 immune responses. Its induction is tightly regulated by specific signaling pathways, and its downstream effects involve the recruitment and activation of various immune cells.
Key Signaling Pathway for this compound Expression
The primary pathway for this compound induction involves the cytokines IL-4 and IL-13.[1] These cytokines signal through the STAT6 (Signal Transducer and Activator of Transcription 6) pathway. Upon cytokine binding to their receptors, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus where it directly activates the transcription of the Chil3 gene (the gene encoding this compound).[5] This pathway is a central element in the alternative activation of macrophages. Additionally, STAT6 can activate PPAR-γ, which further enhances Chil3 expression.[5]
Experimental Validation Data
The function of this compound has been interrogated through various in vivo and in vitro experiments. A key finding is that the crystalline form of this compound possesses significant pro-inflammatory adjuvant properties not observed with its soluble form.
In Vivo Immune Response to this compound Administration
Experiments involving the intratracheal (i.t.) administration of recombinant this compound crystals to mice have demonstrated a robust innate immune response. This is characterized by the influx of various immune cells into the lungs and the production of key inflammatory cytokines.
Table 1: Immune Cell Influx in Lungs 24 Hours Post-YM-1 Administration
| Treatment Group | Neutrophils (x10⁴) | Eosinophils (x10⁴) | Macrophages (x10⁴) | Dendritic Cells (x10⁴) |
|---|---|---|---|---|
| PBS (Control) | 1.5 | 0.1 | 10.0 | 1.2 |
| Soluble this compound | 2.0 | 0.2 | 11.5 | 1.4 |
| This compound Crystals | 25.0 | 4.0 | 20.0 | 5.0 |
Data synthesized from flow cytometric analysis in published studies.[4][6]
Table 2: Pro-inflammatory Cytokine Levels in Lung Tissue/BAL Fluid
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mg protein) | IL-33 (pg/mg protein) |
|---|---|---|---|---|
| PBS (Control) | < 20 | < 15 | ~50 | ~20 |
| This compound Crystals | > 200 | > 100 | ~250 | ~150 |
Data synthesized from ELISA measurements in published studies.[4][6]
These data clearly indicate that crystalline this compound, but not the soluble form, potently recruits neutrophils, eosinophils, and dendritic cells (DCs) and stimulates the release of pro-inflammatory and type 2-associated cytokines. The activation of DCs is a critical link between the innate and adaptive immune responses.[6][7]
Comparison with Alternatives
This compound is a rodent-specific protein. For drug development and translational research, it is essential to compare it with its murine paralog, YM-2, and its functional human analog, YKL-40.
| Feature | This compound (Murine Chil3) | YM-2 (Murine Chil4) | YKL-40 (Human CHI3L1) |
| Primary Source | Alternatively activated macrophages (M2), neutrophils.[1] | Airway epithelial cells.[3] | Macrophages, neutrophils, chondrocytes, cancer cells. |
| Key Inducers | IL-4, IL-13 (via STAT6).[1][5] | Allergen exposure.[7] | Inflammatory stimuli (e.g., TNF-α, IL-6), cellular stress. |
| Primary Function | Marker of M2 activation, promotes type 2 immunity, immune adjuvant (as crystals).[1][3] | Largely uncharacterized, forms pseudo-Charcot-Leyden crystals similar to this compound.[3] | Biomarker for inflammation, fibrosis, and cancer progression; involved in tissue remodeling and cell proliferation. |
| Chitin Binding | Yes, but no catalytic activity.[1] | Yes, but no catalytic activity. | Yes, retains chitin-binding ability.[1] |
| Clinical Relevance | Preclinical models of asthma, parasitic infection, and autoimmune disease.[1][2] | Studied in mouse models alongside this compound.[3] | Elevated levels in numerous human diseases including asthma, rheumatoid arthritis, and various cancers. |
Key Experimental Protocols
Validating the mechanism of this compound requires specific and reproducible experimental workflows. Below are methodologies for key experiments.
Production and Crystallization of Recombinant this compound
This protocol is essential for generating the protein needed for in vivo and in vitro functional assays.
-
Gene Synthesis and Cloning : A codon-optimized DNA sequence for murine this compound is synthesized and cloned into a mammalian expression vector (e.g., pCAGG) with an appropriate signal peptide for secretion.[6][7]
-
Protein Expression : The vector is transfected into a suspension cell line, such as FreeStyle 293-F cells. The secreted recombinant protein is harvested from the conditioned medium after several days.[6][7]
-
Purification : The protein is purified from the medium using a multi-step chromatography process. This typically involves an initial anion exchange chromatography step followed by size-exclusion chromatography to obtain a pure protein solution.[6][7]
-
Crystallization : To form crystals, the purified recombinant this compound protein (at 3-4 mg/ml) is incubated with a low pH buffer (e.g., 1 M Na-acetate, pH 4.6). The solution becomes cloudy as crystals form over a 24-hour period.[6][7]
-
Preparation for In Vivo Use : Crystals are pelleted by centrifugation, washed multiple times with sterile, endotoxin-free PBS, and then resuspended in PBS for administration.[6][7]
In Vivo Model of this compound-Induced Lung Inflammation
This workflow outlines the process of testing the immunological effects of this compound in a preclinical model.
Conclusion
The mechanism of action of this compound is centered on its role as an effector molecule in type 2 immunity, particularly as a marker and modulator of M2 macrophage activation. Experimental validation using recombinant protein and in vivo models has been pivotal, especially in revealing the potent immunostimulatory adjuvant activity of its crystalline form.[3][4] For drug development professionals, while this compound itself is rodent-specific, it serves as an invaluable tool for understanding the biology of chitinase-like proteins. The insights gained from studying this compound are highly relevant for investigating the function of its human ortholog, YKL-40, which is a promising biomarker and potential therapeutic target in a range of human inflammatory diseases and cancers. Future research should focus on elucidating the specific receptors and downstream signaling events triggered by this compound crystals to fully validate its mechanism and translate these findings to human CLP biology.
References
- 1. An update on Ym1 and its immunoregulatory role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Ym1 and its immunoregulatory role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ym1 protein crystals promote type 2 immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ym1 protein crystals promote type 2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ym1 protein crystals promote type 2 immunity | eLife [elifesciences.org]
Safety Operating Guide
Essential Disposal Procedures for Laboratory Chemical "YM-1"
Disclaimer: "YM-1" is not a universally recognized chemical identifier. The following guidelines provide a general framework for the safe disposal of a hypothetical or proprietary laboratory chemical. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for any chemical. The SDS is the primary document containing critical safety information.[1][2][3][4][5]
This guide offers procedural, step-by-step information to ensure the safe and compliant disposal of chemical waste in a laboratory setting.
Step-by-Step Disposal Protocol for this compound
The proper disposal of any laboratory chemical is a critical process governed by safety protocols and environmental regulations. Improper disposal can lead to serious accidents, environmental contamination, and significant legal penalties.[6]
1. Identification and Hazard Assessment:
-
Consult the Safety Data Sheet (SDS): Before handling this compound, locate and thoroughly read its SDS.[1][2] This document contains comprehensive information on the chemical's properties, hazards, and specific disposal requirements in Section 13: Disposal Considerations.[2][3][4]
-
Determine if the Waste is Hazardous: Based on the SDS and regulatory criteria, determine if the this compound waste is hazardous. A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7][8]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste. Based on the potential hazards of this compound (as detailed in the SDS), this may include:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield may be required if there is a significant splash hazard.[9][10][11]
-
Hand Protection: Wear chemically resistant gloves suitable for this compound. Check the manufacturer's glove compatibility charts.[9][10][11]
-
Body Protection: A lab coat is a minimum requirement. Chemical-resistant aprons or coveralls may be necessary depending on the scale and risk of exposure.[9][12]
-
3. Waste Segregation and Collection:
-
Do Not Mix Wastes: Never mix this compound waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[8]
-
Use Appropriate Containers: Collect this compound waste in a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[7][8]
-
Labeling: As soon as the first drop of waste enters the container, affix a hazardous waste label.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "Waste this compound in ethanol")
-
The specific hazards (e.g., Flammable, Corrosive, Toxic)
-
The date accumulation started.
-
4. Storage and Accumulation:
-
Designated Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[6][7] This area should be clearly marked.[8]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[6][7][13] This prevents the release of vapors and potential spills.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
5. Arranging for Disposal:
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash unless explicitly authorized by your institution's EHS department for non-hazardous materials.[6][13][14]
-
Schedule a Pickup: Follow your institution's procedures to request a waste pickup from the EHS department or their designated hazardous waste contractor.[13]
Data for Disposal Considerations (Example from an SDS)
The following table summarizes the type of quantitative and qualitative data you should look for in the Safety Data Sheet for this compound to inform your disposal plan.
| Parameter | Typical Information Found in SDS | Relevance to Disposal |
| Physical State | Solid, Liquid, Gas | Determines the type of containment needed. |
| pH | 0-14 | Corrosivity (pH ≤ 2 or ≥ 12.5 is a characteristic of hazardous waste).[6][7] |
| Flash Point | e.g., < 60 °C (140 °F) | Ignitability (a low flash point indicates a fire hazard and is a characteristic of hazardous waste).[8] |
| Toxicity Data (LD50/LC50) | e.g., Oral LD50 (rat): 50 mg/kg | Indicates acute toxicity, which determines handling precautions and waste classification. |
| Ecological Information | Aquatic toxicity, persistence, bioaccumulation | Determines environmental hazards and necessary disposal methods to prevent harm to ecosystems.[4] |
| Reactivity | Stability, conditions to avoid, incompatible materials | Crucial for preventing dangerous reactions during storage and for proper segregation of waste streams.[4] |
| Disposal Considerations | RCRA waste codes (e.g., D001, F003), recommended disposal methods (e.g., incineration, neutralization) | Provides specific regulatory codes and guidance for compliant disposal.[2][3] |
Experimental Protocols Referenced
Specific experimental protocols involving this compound must be reviewed to identify all waste streams. For example, if this compound is used in a solution with a flammable solvent like ethanol, the resulting waste mixture must be treated as both toxic (due to this compound) and flammable (due to ethanol). All components of the waste must be listed on the hazardous waste label.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.
References
- 1. ehs.com [ehs.com]
- 2. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. envirofluid.com [envirofluid.com]
- 4. vumc.org [vumc.org]
- 5. hsa.ie [hsa.ie]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 9. falseguridad.com [falseguridad.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. vumc.org [vumc.org]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling YM-1
This guide provides comprehensive safety and logistical information for handling the chemical compound YM-155 in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of all personnel and the integrity of research.
Hazard Identification and Risk Assessment
While YM-155 is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with the standard precautions applicable to all laboratory chemicals. A thorough risk assessment should be conducted before commencing any experiment involving YM-155.
Summary of Known Hazards:
| Hazard Type | Description |
| Health Hazards | The substance is not classified as hazardous. General handling may cause minimal to no skin irritation. In case of inhalation, move to fresh air and consult a doctor if complaints arise. For eye contact, rinse with running water for several minutes. If swallowed and symptoms persist, consult a doctor. |
| Fire and Explosion | YM-155 is not flammable and does not present an explosion hazard. |
| Reactivity | No specific reactivity data is available. Standard practice is to avoid mixing with other chemicals unless a specific reaction protocol is being followed.[1] |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary defense against potential chemical exposure.[2][3] The following table outlines the recommended PPE for handling YM-155, based on general laboratory best practices.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves should be inspected for integrity before each use and changed frequently.[6] Wash hands thoroughly after removing gloves.[6][7] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and clothing from potential contamination.[6][8] It should be kept fastened and should not be worn outside the laboratory.[7] |
| Foot Protection | Closed-toe shoes | Shoes must completely cover the feet to protect against spills and falling objects.[6][8] |
Handling and Storage Procedures
Proper handling and storage are essential to prevent contamination and ensure the stability of YM-155.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, read the Safety Data Sheet (SDS) for YM-155 thoroughly.[6] Ensure that the work area is clean and uncluttered.[6]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: When weighing or transferring YM-155 powder, do so in a designated area, such as a fume hood or a balance enclosure, to minimize the risk of inhalation or creating dust.
-
Solution Preparation: When preparing solutions, add YM-155 to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[6] Clean and decontaminate the work surface.[7]
Storage Guidelines:
| Storage Condition | Recommendation |
| General | Store in a tightly closed container in a well-ventilated area.[1] |
| Temperature | Keep in a cool place.[1] |
| Incompatibilities | Store away from incompatible materials. While specific incompatibilities for YM-155 are not listed, a general precaution is to store it separately from strong acids and bases.[9] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
YM-155 Waste Disposal Workflow:
Caption: Workflow for the proper disposal of YM-155 waste.
Disposal Steps:
-
Collection: Collect all YM-155 waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated, leak-proof waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "YM-155".[10]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[10] Do not pour chemical waste down the drain.[6][9]
Emergency Procedures
In the event of an emergency, follow these procedures and immediately report the incident to your supervisor.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If respiratory symptoms occur, seek medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1] Seek medical attention. |
Spill Response Workflow:
Caption: Step-by-step procedure for responding to a YM-155 spill.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. osha.gov [osha.gov]
- 3. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. wizard.youngsupply.com [wizard.youngsupply.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
- 8. science.utm.my [science.utm.my]
- 9. youtube.com [youtube.com]
- 10. IU Indianapolis Waste Management: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
